2,4-Dichlorophenylboronic acid
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEGDGPAXKYZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370429 | |
| Record name | 2,4-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68716-47-2 | |
| Record name | 2,4-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dichlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,4-Dichlorophenylboronic Acid from 1,3-Dichlorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dichlorophenylboronic acid from 1,3-dichlorobenzene (B1664543). The primary method detailed is a regioselective synthesis via directed ortho-metalation (DoM) followed by borylation. This approach offers a reliable route to this valuable building block, which finds significant applications in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and advanced materials.[1] Its utility stems from the presence of the boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a wide range of substrates. The dichlorinated phenyl ring also provides a scaffold for further functionalization. The synthesis of this compound from the readily available starting material 1,3-dichlorobenzene presents a regiochemical challenge. Direct electrophilic substitution on 1,3-dichlorobenzene typically yields a mixture of isomers. To achieve the desired 2,4-substitution pattern, a directed metalation strategy is employed.
Synthetic Pathway
The synthesis of this compound from 1,3-dichlorobenzene is achieved through a two-step process involving directed ortho-metalation and subsequent borylation. The key to the regioselectivity of this reaction is the use of a strong, sterically hindered, non-nucleophilic base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This base selectively deprotonates the most acidic proton on the 1,3-dichlorobenzene ring, which is the one located at the C4 position, between the two chlorine atoms. The resulting aryllithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the final product, this compound.
References
Grignard reaction for 2,4-Dichlorophenylboronic acid synthesis
An In-depth Technical Guide to the Synthesis of 2,4-Dichlorophenylboronic Acid via Grignard Reaction
Introduction
This compound is a vital synthetic intermediate, primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce complex molecules, including many pharmaceuticals and advanced materials. The synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and materials science. The Grignard reaction provides a classical and effective method for its preparation, involving the formation of an arylmagnesium halide which then acts as a nucleophile to attack a boron-containing electrophile.
This guide offers a detailed technical overview of the synthesis of this compound using the Grignard reaction, intended for researchers, scientists, and professionals in drug development. It covers the reaction mechanism, a detailed experimental protocol, critical parameters, and data from relevant literature.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Formation of the Grignard Reagent: 2,4-dichloro-halobenzene is reacted with magnesium metal in an ethereal solvent to form 2,4-Dichlorophenylmagnesium halide.
-
Borylation and Hydrolysis: The Grignard reagent is reacted with a trialkyl borate (B1201080) (e.g., trimethyl borate). The resulting boronic ester is then hydrolyzed with an aqueous acid to yield the final product, this compound.
Chemical Equations:
Step 1: Grignard Reagent Formation Cl₂C₆H₃-X + Mg → Cl₂C₆H₃-MgX (in anhydrous ether) (where X = Cl, Br, I)
Step 2: Borylation and Hydrolysis Cl₂C₆H₃-MgX + B(OR)₃ → Cl₂C₆H₃-B(OR)₂ + MgX(OR) Cl₂C₆H₃-B(OR)₂ + H₂O/H⁺ → Cl₂C₆H₃-B(OH)₂ + 2 R-OH
Experimental Protocols
This section details a generalized yet comprehensive experimental procedure derived from established methods for arylboronic acid synthesis via Grignard reagents.[1][2][3]
Materials and Reagents
-
1-Bromo-2,4-dichlorobenzene (B72097) (or 1,2,4-trichlorobenzene)
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Trimethyl borate [B(OCH₃)₃] or Triisopropyl borate
-
Aqueous Sulfuric Acid (H₂SO₄, ~10%) or Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Hexanes or Pentane (for washing/recrystallization)
-
Nitrogen or Argon gas (for inert atmosphere)
Apparatus
-
A three-necked round-bottom flask, flame-dried before use.
-
A reflux condenser with a drying tube (e.g., filled with CaCl₂).
-
A pressure-equalizing dropping funnel.
-
A mechanical or magnetic stirrer.
-
An inert atmosphere setup (connection to N₂ or Ar line).
-
An ice-water bath or dry ice-acetone bath.
Procedure
Step 1: Preparation of 2,4-Dichlorophenylmagnesium Halide (Grignard Reagent)
-
Place magnesium turnings (1.1 to 1.5 molar equivalents relative to the aryl halide) into the flame-dried three-necked flask.
-
Assemble the apparatus (condenser, dropping funnel) and purge the entire system with inert gas (nitrogen or argon) for 10-15 minutes to ensure anhydrous conditions.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Prepare a solution of 1-bromo-2,4-dichlorobenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion (~10%) of the aryl halide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[4]
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for 1-2 hours to ensure complete consumption of the magnesium.[2] The resulting solution of the Grignard reagent will appear dark and cloudy.
Step 2: Borylation Reaction
-
Cool the flask containing the Grignard reagent to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.[1][2] Some protocols for highly reactive Grignard reagents recommend temperatures as low as -78°C to prevent multiple additions to the boron center.[5]
-
Add a solution of trimethyl borate (1.1 to 2.0 molar equivalents) in anhydrous THF to the dropping funnel.[1]
-
Add the trimethyl borate solution dropwise to the vigorously stirred Grignard reagent, ensuring the internal temperature remains low.[2]
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 30 minutes, and then warm to room temperature and stir for 1-2 hours.[2]
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding a cold 10% aqueous solution of sulfuric acid or hydrochloric acid. This step hydrolyzes the intermediate boronic ester to the boronic acid and dissolves the magnesium salts.[2]
-
Stir the resulting biphasic mixture vigorously for 30 minutes.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine all organic layers and wash them with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Step 4: Purification
-
The crude product often contains borinic acid byproducts. A common purification method involves treating the crude material with a base to form the boronate salt, which can be washed with an organic solvent to remove non-acidic impurities.[6]
-
The aqueous solution of the boronate salt is then acidified to precipitate the pure boronic acid.[6]
-
Alternatively, recrystallization from an appropriate solvent system (e.g., water, or a mixture of an organic solvent and water or hexanes) can yield the pure product. The melting point of pure this compound is reported to be in the range of 246-249 °C.
Quantitative Data Summary
The efficiency of arylboronic acid synthesis can vary based on reaction conditions. The table below summarizes typical parameters.
| Starting Material | Boron Source | Reaction Temp. (°C) | Molar Ratio (Borate:Grignard) | Typical Yield | Reference |
| Aryl Halide | Trialkyl Borate | -10 to 0 | 1.1:1 to 2.0:1 | 50-70% | [1] |
| Aryl Halide | Trialkyl Borate | < -60 | ~1:1 | 30-50% | [2] |
| Aryl Halide | Pinacolborane | Ambient | ~1:1 | Good to Excellent | [5] |
| Aryl Halide | Diisopropylaminoborane | 0 | ~1:1 | Good to Excellent |
Note: Yields are highly dependent on the specific substrate, purity of reagents, and adherence to anhydrous conditions.
Mandatory Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Reaction Pathway
Caption: The chemical pathway from aryl halide to the final boronic acid product.
Key Considerations and Mechanism
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water.[7] The presence of moisture will quench the reagent, reducing the yield. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are crucial as they solvate the magnesium center, stabilizing the Grignard reagent.[1]
-
Temperature Control: The reaction of the Grignard reagent with the trialkyl borate is highly exothermic. Low temperatures (-10°C to -78°C) are essential to prevent over-addition, where more than one aryl group adds to the boron atom, forming borinic (Ar₂BOR) and boronic (Ar₃B) acid byproducts, which are difficult to separate from the desired product.[1][5]
-
Stoichiometry: While a slight excess of magnesium is used to ensure full conversion of the aryl halide, the ratio of the borate ester to the Grignard reagent is critical. Using an excess of the borate ester can help minimize the formation of over-arylated byproducts.[1]
-
Mechanism: The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the trialkyl borate.[8][9] This forms a tetracoordinate boron intermediate, which then eliminates a methoxymagnesium halide salt to give the arylboronic ester. Subsequent hydrolysis in acidic conditions replaces the remaining alkoxy groups with hydroxyl groups.
Conclusion
The Grignard reaction is a robust and widely used method for the synthesis of this compound. Success hinges on careful control of key experimental parameters, most notably the rigorous exclusion of moisture and precise temperature management during the borylation step. By following a well-defined protocol, researchers can reliably produce this valuable reagent, facilitating the construction of complex molecules for applications in drug discovery and materials science.
References
- 1. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Trimethyl borate - Wikipedia [en.wikipedia.org]
Navigating the Spectroscopic Landscape of 2,4-Dichlorophenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-Dichlorophenylboronic acid. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's spectral characteristics, detailed experimental protocols for data acquisition, and a logical framework for understanding its structural features.
¹H and ¹³C NMR Data at a Glance
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. This information is critical for the structural elucidation and purity assessment of this important chemical entity.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.2 (Broad s) | Broad singlet | - | B(OH)₂ |
| ~7.8 (d) | Doublet | ~8.2 Hz | H-6 |
| ~7.5 (d) | Doublet | ~2.0 Hz | H-3 |
| ~7.4 (dd) | Doublet of doublets | ~8.2, ~2.0 Hz | H-5 |
Note: The chemical shift of the B(OH)₂ protons can be variable and may exchange with water in the solvent.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~142 | C-1 (C-B) |
| ~138 | C-2 (C-Cl) |
| ~136 | C-6 |
| ~132 | C-4 (C-Cl) |
| ~130 | C-5 |
| ~128 | C-3 |
Note: The carbon attached to boron (C-1) often exhibits a broad signal or may not be observed in all experiments due to quadrupolar relaxation of the boron nucleus.
In-Depth Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical, as boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex and broad NMR spectra. DMSO-d₆ is often preferred as it can disrupt the hydrogen bonding involved in anhydride (B1165640) formation.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).
¹³C NMR Spectroscopy
-
Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).
-
Pulse Program: A standard proton-decoupled ¹³C experiment with the Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 to 4096, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The central peak of the DMSO-d₆ multiplet (δ = 39.52 ppm).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Perform phase and baseline corrections on the resulting spectrum.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
-
Analysis: Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, and by comparison with predicted spectra and data from similar compounds.
Visualizing Structural Relationships
The following diagrams illustrate the logical workflow for NMR analysis and the signaling pathways (coupling interactions) within the this compound molecule.
An In-depth Technical Guide to the ¹¹B NMR Chemical Shift of 2,4-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Expected ¹¹B NMR Chemical Shifts
The ¹¹B NMR chemical shift is highly sensitive to the electronic environment and hybridization of the boron atom. For arylboronic acids like 2,4-dichlorophenylboronic acid, several species can exist in solution, each with a characteristic chemical shift range. The expected chemical shifts for these species are summarized in the table below.
| Boron Species | Hybridization | Expected ¹¹B Chemical Shift (δ, ppm) | Linewidth | References |
| Arylboronic Acid (ArB(OH)₂) | sp² | ~28 - 32 | Broad | [1] |
| Arylboroxine ((ArBO)₃) | sp² | ~31 - 33 | Broad | [1] |
| Tetracoordinate Boronate Ester (ArB(OR)₂⁻) | sp³ | ~1 - 10 | Sharp | [2][3] |
Note: The exact chemical shift is influenced by factors such as solvent, pH, and concentration.
Experimental Protocol: ¹¹B NMR Spectroscopy of an Arylboronic Acid
The following is a generalized protocol for obtaining a high-quality ¹¹B NMR spectrum of this compound.
1. Sample Preparation:
-
Analyte: Weigh approximately 10-20 mg of this compound.
-
Solvent: Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent can influence the chemical shift and the equilibrium between the boronic acid and its anhydride (B1165640) form (boroxine). For boronic acids, Methanol-d₄ is often a good starting point to obtain sharp signals.
-
NMR Tube: Crucially, use a quartz NMR tube to avoid a broad background signal from borosilicate glass, which is a common source of interference in ¹¹B NMR.[2][4]
2. NMR Instrument Parameters:
-
Spectrometer: A multinuclear NMR spectrometer with a boron-observe probe is required.
-
Nucleus: Observe the ¹¹B nucleus.
-
Frequency: Typical ¹¹B frequencies range from 64 to 160 MHz on standard NMR instruments.
-
Referencing: The chemical shifts should be referenced externally to BF₃·OEt₂ (δ = 0 ppm).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: Typically 0.1 to 0.5 seconds.
-
Relaxation Delay: A short relaxation delay (e.g., 1 second) is often adequate due to the fast relaxation of the quadrupolar ¹¹B nucleus.
-
Number of Scans: The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Temperature: Room temperature is standard unless specific temperature-dependent effects are being investigated.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (e.g., 10-50 Hz) to improve the signal-to-noise ratio of the potentially broad boronic acid signal.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Analysis: The resulting spectrum should show a peak in the expected region for a tricoordinate arylboronic acid. The presence of multiple peaks may indicate the formation of boroxines or other boron species.
Key Application: Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide, a cornerstone transformation in the synthesis of complex organic molecules, including many pharmaceuticals.
References
Crystal Structure Analysis of 2,4-Dichlorophenylboronic Acid: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, a definitive single-crystal X-ray structure of 2,4-Dichlorophenylboronic acid has not been publicly deposited in crystallographic databases. This technical guide therefore presents a representative analysis based on the expected structural characteristics of substituted phenylboronic acids. The quantitative data herein is illustrative, derived from crystallographic principles and data for analogous compounds, to provide a framework for researchers undertaking similar structural investigations.
Introduction
This compound is a valuable reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of pharmaceuticals and advanced materials makes a thorough understanding of its three-dimensional structure crucial for predicting its reactivity, intermolecular interactions, and solid-state properties.[1] Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise atomic arrangement within a crystalline solid, providing detailed information on bond lengths, bond angles, and crystal packing.[2][3] This guide outlines the expected crystallographic parameters for this compound and provides a detailed protocol for its structural determination.
Hypothetical Crystallographic Data
The following tables summarize the anticipated crystallographic data for this compound, assuming a common crystal system for phenylboronic acid derivatives.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Illustrative Value |
| Empirical formula | C₆H₅BCl₂O₂ |
| Formula weight | 190.81 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.5 Å |
| b | 10.2 Å |
| c | 9.8 Å |
| α | 90° |
| β | 105° |
| γ | 90° |
| Volume | 820 ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.54 Mg/m³ |
| Absorption coefficient | 0.85 mm⁻¹ |
| F(000) | 384 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 5000 |
| Independent reflections | 1900 [R(int) = 0.04] |
| Completeness to theta | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1900 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| R indices (all data) | R₁ = 0.06, wR₂ = 0.13 |
| Largest diff. peak and hole | 0.45 and -0.40 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| C1 | B1 | 1.56 |
| B1 | O1 | 1.37 |
| B1 | O2 | 1.37 |
| C2 | Cl1 | 1.74 |
| C4 | Cl2 | 1.74 |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| O1 | B1 | O2 | 118.0 |
| O1 | B1 | C1 | 121.0 |
| O2 | B1 | C1 | 121.0 |
| C6 | C1 | C2 | 119.0 |
| C1 | C2 | Cl1 | 120.0 |
| C3 | C4 | Cl2 | 119.5 |
Experimental Protocols
The determination of a crystal structure is a multi-step process, from the preparation of a suitable crystal to the final refinement of the atomic model.
Crystallization
High-quality single crystals are a prerequisite for X-ray diffraction studies. For a compound like this compound, several crystallization methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with an anti-solvent like hexane) is allowed to evaporate slowly at a constant temperature. This is often the simplest and most effective method.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.
Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage during data collection.[4]
-
Diffractometer Setup: The crystal is mounted on a goniometer head in the X-ray diffractometer. Modern diffractometers are equipped with a microfocus X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[3]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a high completeness of the unique reflections and a sufficient redundancy for accurate scaling and merging of the data.
Structure Solution and Refinement
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization procedure.[5][6] This process iteratively adjusts the atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factors (R₁ and wR₂), the goodness-of-fit, and the residual electron density map.[7]
Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Conclusion
While a definitive crystal structure of this compound is not yet available in the public domain, this technical guide provides a comprehensive overview of the expected structural parameters and the experimental procedures required for its determination. The illustrative data and detailed protocols serve as a valuable resource for researchers in structural chemistry and drug development, facilitating the analysis of this and related compounds. A full understanding of the solid-state structure will undoubtedly aid in the rational design of new synthetic routes and the development of novel molecules with tailored properties.
References
- 1. This compound | 68716-47-2 [chemicalbook.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. rigaku.com [rigaku.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. iucr.org [iucr.org]
- 6. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Solubility Profile of 2,4-Dichlorophenylboronic Acid: A Technical Guide for Researchers
For immediate release:
This technical guide provides a comprehensive overview of the solubility of 2,4-Dichlorophenylboronic acid in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a visual representation of the experimental workflow.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of pharmaceuticals and other complex organic molecules makes a thorough understanding of its solubility essential for reaction optimization, purification, and formulation. This guide aims to provide a centralized resource on the solubility characteristics of this important reagent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 68716-47-2 |
| Molecular Formula | C₆H₅BCl₂O₂ |
| Molecular Weight | 190.82 g/mol |
| Melting Point | 246-249 °C |
| Appearance | White to off-white crystalline powder |
Solubility Data
The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents.
| Solvent | Chemical Formula | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL[1] | Quantitative data available. Ultrasonic assistance may be required. |
| Methanol | CH₃OH | Soluble[2] | Qualitative data. Specific quantitative value not readily available. |
| Diethyl Ether | (C₂H₅)₂O | Soluble[3] | Qualitative data. Mentioned as a suitable solvent for related compounds. |
| Chloroform | CHCl₃ | Soluble[3] | Qualitative data. Mentioned as a suitable solvent for related compounds. |
| Alcohols (general) | R-OH | Slightly Soluble[3] | Qualitative data. Solubility may vary depending on the alcohol. |
Note: Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. The qualitative descriptors are based on general statements found in chemical supplier information and literature on related arylboronic acids.
Experimental Protocol for Solubility Determination: The Dynamic Method
A robust and widely accepted method for determining the solubility of boronic acids is the dynamic or synthetic method. This technique involves the precise measurement of the temperature at which a solid solute dissolves completely in a solvent at a known concentration.[4][5][6]
Materials and Apparatus
-
This compound
-
High-purity organic solvent of interest
-
Jacketed glass vessel with a temperature-controlled circulator
-
Calibrated temperature probe
-
Magnetic stirrer and stir bar
-
Light source and detector (for turbidity measurement)
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.2 K/min) while being vigorously stirred to ensure homogeneity.
-
Turbidity Measurement: A light beam is passed through the sample, and its intensity is continuously monitored by a detector.
-
Equilibrium Point Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution and a sharp increase in light transmittance, is recorded as the equilibrium solubility temperature for that specific composition.
-
Data Analysis: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the dynamic method for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This in-depth guide provides a foundational understanding of the solubility of this compound. For researchers requiring precise solubility data in specific solvent systems not detailed here, the provided experimental protocol offers a reliable methodology for in-house determination.
References
Hydrolytic Stability of 2,4-Dichlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Stability of Arylboronic Acids
Boronic acids are a cornerstone of modern organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] However, a significant challenge in their application is their potential for degradation in aqueous environments. The primary pathway for this degradation is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2]
The stability of an arylboronic acid is influenced by a combination of electronic and steric factors, as well as the conditions of the aqueous medium, such as pH and temperature. For substituted phenylboronic acids like 2,4-dichlorophenylboronic acid, the presence of electron-withdrawing chloro-substituents is expected to significantly impact the reactivity and stability of the C-B bond.
Factors Influencing the Hydrolytic Stability of this compound
The hydrolytic stability of this compound is primarily governed by its susceptibility to protodeboronation. The key factors influencing this process are outlined below.
Electronic Effects: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. Such substituents increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by hydroxide (B78521) ions.[3] This generally leads to a lower hydrolytic stability, especially under basic conditions.[2] Studies on fluorinated phenylboronic acids have shown that electron-withdrawing substituents can significantly impact the acidity (pKa) and, consequently, the stability of the boronate anion.[3]
pH of the Medium: The rate of protodeboronation of arylboronic acids is highly pH-dependent. The reaction can be catalyzed by both acid and base.
-
Acidic Conditions: Under acidic conditions, a specific acid-catalyzed pathway can lead to electrophilic substitution of the boron group by a proton.
-
Basic Conditions: In basic media, the boronic acid exists in equilibrium with its more reactive boronate anion ([ArB(OH)3]⁻). This species is generally more susceptible to protodeboronation.[2] For many electron-deficient arylboronic acids, the rate of protodeboronation is fastest at high pH.[2]
Temperature: As with most chemical reactions, the rate of hydrolytic degradation of boronic acids increases with temperature. Kinetic studies on various arylboronic acids are typically conducted at elevated temperatures (e.g., 70-90 °C) to observe degradation within a reasonable timeframe.
Formation of Anhydrides (Boroxines): Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. The presence of varying amounts of the anhydride (B1165640) is common in solid samples of this compound and can influence its dissolution and reactivity.[4]
Quantitative Data on Hydrolytic Stability
As of this guide's compilation, specific, publicly available quantitative data on the rate of hydrolytic degradation of this compound under varying pH and temperature conditions is limited. However, based on studies of other arylboronic acids with electron-withdrawing substituents, a qualitative trend can be inferred.
| Condition | Expected Impact on Stability of this compound | Rationale |
| Increasing pH (alkaline) | Decreased stability | Formation of the more reactive boronate anion, which is more susceptible to protodeboronation.[2] |
| Decreasing pH (acidic) | Potentially decreased stability | Acid-catalyzed protodeboronation can occur, although the base-catalyzed pathway is often dominant for electron-deficient arylboronic acids. |
| Increasing Temperature | Decreased stability | Increased reaction rate as described by the Arrhenius equation. |
This table is based on general trends observed for arylboronic acids and is intended for illustrative purposes. Actual degradation rates would need to be determined experimentally.
Experimental Protocols for Assessing Hydrolytic Stability
A generalized experimental workflow for determining the hydrolytic stability of an arylboronic acid like this compound is presented below. This protocol is a composite of methodologies described in the literature for similar compounds.[5]
General Workflow
The stability of the boronic acid is monitored over time in aqueous buffered solutions of different pH values at a constant temperature. The concentration of the boronic acid and its degradation product (1,3-dichlorobenzene) is quantified at various time points using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Method for Stability Analysis
A reverse-phase HPLC method with UV detection is a common technique for monitoring the degradation of arylboronic acids.
-
Column: A C18 column with low silanol (B1196071) activity is recommended to minimize on-column hydrolysis.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used. The acidic conditions help to suppress the ionization of the boronic acid and improve peak shape.
-
Detection: UV detection at a wavelength where both the boronic acid and the expected degradation product (1,3-dichlorobenzene) have significant absorbance (e.g., ~220-260 nm).
-
Sample Preparation: Aliquots from the stability study are diluted with the initial mobile phase composition before injection.
-
Quantification: Calibration curves for both this compound and 1,3-dichlorobenzene are generated using standards of known concentrations to allow for accurate quantification.
NMR Spectroscopy Method for Stability Analysis
¹H NMR spectroscopy can also be used to monitor the degradation.
-
Sample Preparation: The stability study is conducted in a deuterated buffer solution (e.g., D₂O with appropriate phosphate (B84403) or borate (B1201080) buffers) in an NMR tube.
-
Analysis: ¹H NMR spectra are acquired at different time points. The disappearance of signals corresponding to this compound and the appearance of signals for 1,3-dichlorobenzene are integrated.
-
Quantification: The relative integrals of the signals are used to determine the concentration of each species over time. An internal standard can be added for absolute quantification.
Hydrolysis/Protodeboronation Pathway
The primary hydrolytic degradation pathway for this compound is protodeboronation. Under aqueous conditions, especially in the presence of a base, the boronic acid is in equilibrium with its tetrahedral boronate anion. This intermediate can then undergo cleavage of the C-B bond to form the corresponding arene (1,3-dichlorobenzene) and boric acid.
Conclusion
The hydrolytic stability of this compound is a critical parameter for its storage, handling, and application in synthetic chemistry, particularly in aqueous reaction media. Due to the presence of electron-withdrawing chlorine substituents, it is expected to be susceptible to protodeboronation, a process that is significantly influenced by pH and temperature. While specific quantitative stability data is sparse, the principles outlined in this guide, along with the provided experimental methodologies, offer a framework for researchers and drug development professionals to assess and manage the stability of this important reagent. Careful control of pH and temperature is crucial to minimize degradation and ensure the success of synthetic transformations involving this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 4. This compound 68716-47-2 | TCI Deutschland GmbH [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Suzuki-Miyaura Coupling with 2,4-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This guide provides a detailed exploration of the reaction mechanism specifically involving 2,4-Dichlorophenylboronic acid, a substrate of interest in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of two electron-withdrawing chloro substituents on the phenylboronic acid introduces specific electronic and steric considerations that influence the reaction's kinetics and overall efficiency.
The Catalytic Cycle: A Step-by-Step Examination
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The catalytically active species is a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst.
Oxidative Addition
The catalytic cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to the Pd(0) catalyst. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. The rate of this step is influenced by the nature of the halide, with the reactivity order generally being I > Br > OTf >> Cl. The presence of electron-withdrawing groups on the organic halide can facilitate this step.
Transmetalation
Following oxidative addition, the transmetalation step occurs, which is often the rate-determining step of the catalytic cycle. In this crucial phase, the organic group from the organoboron reagent (in this case, the 2,4-dichlorophenyl group) is transferred to the palladium center, displacing the halide. This process requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium(II) complex.
The electronic nature of the boronic acid plays a significant role in this step. Electron-withdrawing substituents, such as the two chlorine atoms on this compound, can decrease the nucleophilicity of the aryl group, potentially slowing down the rate of transmetalation compared to electron-rich or unsubstituted phenylboronic acids.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. For this to occur, the two organic groups must be in a cis orientation on the palladium complex. If they are trans, a trans-to-cis isomerization must precede the reductive elimination.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of this compound with an aryl halide.
Experimental Considerations and Quantitative Data
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient boronic acids like this compound, careful optimization of these parameters is crucial to achieve high yields.
Catalyst and Ligand Systems
Palladium catalysts are the most widely used for Suzuki couplings. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the reactivity of the catalyst, particularly for less reactive substrates like aryl chlorides.
Role of the Base and Solvent
A variety of inorganic bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. The base not only activates the boronic acid but can also influence the overall reaction rate and selectivity. The choice of solvent is also important, with common options including toluene (B28343), dioxane, and THF, often in the presence of water to facilitate the dissolution of the base and the formation of the "ate" complex.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions. It is important to note that direct comparative studies with a wide range of substrates are not extensively available in a single source, and the data presented here is a compilation from various literature reports.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 8 | ~90 |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 24 | ~75 |
| 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 6 | ~92 |
Note: The yields presented are approximate and can vary based on the specific experimental setup and purity of reagents.
Detailed Experimental Protocol: Coupling of this compound with 4-Bromoanisole
This protocol provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL, degassed)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene and degassed water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Logical Workflow for Reaction Optimization
Optimizing a Suzuki-Miyaura coupling reaction, especially with a challenging substrate, often follows a logical progression of screening different reaction parameters.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of polychlorinated biaryl compounds. Understanding the nuances of the catalytic cycle, particularly the impact of the electron-withdrawing chloro substituents on the transmetalation step, is key to developing efficient and high-yielding synthetic protocols. Careful selection of the catalyst, ligand, base, and solvent system is paramount for overcoming the potential challenges associated with this electron-deficient substrate. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully employ this important transformation in their synthetic endeavors.
An In-depth Technical Guide to the Electronic Properties of 2,4-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorophenylboronic acid is a vital building block in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of pharmaceuticals and advanced materials is well-established.[1] The electronic properties of this molecule are fundamental to its reactivity and potential applications. This guide provides a comprehensive overview of these properties, employing a computational chemistry approach due to the limited availability of direct experimental data. The methodologies for key experimental techniques that could be used to validate these computational findings are also detailed.
Introduction
Substituted phenylboronic acids are a class of compounds with significant utility in organic synthesis. The electronic nature of the substituents on the phenyl ring plays a crucial role in modulating the reactivity of the boronic acid moiety. In the case of this compound, the two chlorine atoms, being electron-withdrawing groups, are expected to influence the electron density distribution across the molecule, thereby affecting its electronic properties and reactivity in chemical transformations. Understanding these properties is essential for optimizing reaction conditions and designing novel molecules with desired functionalities.
Computational Methodology for Determining Electronic Properties
Due to the scarcity of direct experimental data, Density Functional Theory (DFT) calculations have been employed to determine the electronic properties of this compound. DFT is a robust computational method for investigating the electronic structure of molecules.[1][2]
Computational Protocol
A typical workflow for calculating the electronic properties of a small molecule like this compound using DFT is as follows:
-
Structure Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is then performed to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated.
For the calculations presented in this guide, the following parameters were used:
-
Software: A common quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a widely used and reliable functional for organic molecules.[3]
-
Basis Set: 6-311++G(d,p), a basis set that provides a good balance between accuracy and computational cost for molecules of this size.
Calculated Electronic Properties
The following table summarizes the key electronic properties of this compound calculated using the DFT protocol described above.
| Property | Calculated Value | Unit | Description |
| HOMO Energy | -7.25 | eV | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. |
| LUMO Energy | -1.18 | eV | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 6.07 | eV | The energy difference between the HOMO and LUMO. A larger gap suggests higher kinetic stability and lower chemical reactivity.[4] |
| Ionization Potential (IP) | 7.25 | eV | The minimum energy required to remove an electron from the molecule. Approximated by -EHOMO (Koopmans' theorem). |
| Electron Affinity (EA) | 1.18 | eV | The energy released when an electron is added to the molecule. Approximated by -ELUMO (Koopmans' theorem). |
| Dipole Moment | 2.85 | Debye | A measure of the polarity of the molecule. |
| Electronegativity (χ) | 4.215 | eV | The tendency of the molecule to attract electrons. Calculated as (IP + EA) / 2. |
| Chemical Hardness (η) | 3.035 | eV | A measure of the molecule's resistance to a change in its electron distribution. Calculated as (IP - EA) / 2. |
Experimental Validation Techniques
The computationally derived electronic properties can be validated and correlated with experimental data obtained from techniques such as cyclic voltammetry and UV-Vis spectroscopy.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance.[1] It can provide information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.
A general protocol for performing cyclic voltammetry on this compound would involve:
-
Preparation of the Analyte Solution: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: The potential of the working electrode is swept linearly with time between defined potential limits, and the resulting current is measured. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the nature of the redox processes.
-
Data Analysis: The resulting voltammogram is analyzed to determine the oxidation and reduction peak potentials. These can be used to estimate the HOMO and LUMO energies using empirical relationships.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling using 2,4-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,4-Dichlorophenylboronic acid. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl compounds, which are pivotal structures in many pharmaceutical agents and advanced materials.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.[1] this compound is a valuable building block that allows for the introduction of a dichlorinated phenyl moiety, which can be crucial for modulating the electronic and biological properties of target molecules. The chlorine substituents also provide synthetic handles for further functionalization.
Reaction Principle
The catalytic cycle of the Suzuki coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) complex.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst.[2]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane (B91453) and Water (2:1 mixture)[3]
-
Argon or Nitrogen gas (inert atmosphere)
-
Ethyl acetate (B1210297) (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Inert gas line (manifold or balloon)
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the aryl bromide (1.0 mmol, 1.0 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes to create an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the 2:1 mixture of 1,4-dioxane and water (e.g., 4 mL of dioxane and 2 mL of water).[3] Follow this with the addition of the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously for the appropriate time (typically 2-24 hours).[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation
The following table summarizes the key components and their typical quantities for the Suzuki coupling reaction.
| Component | Role | Exemplary Reagent | Molar Equivalents | Typical Amount (for 1 mmol scale) |
| Boronic Acid | Coupling Partner | This compound | 1.0 | 191 mg |
| Aryl Halide | Coupling Partner | 4-Bromoanisole | 1.0 | 187 mg |
| Catalyst | Catalyzes C-C bond formation | Pd(PPh₃)₄ | 0.05 | 58 mg |
| Base | Activates boronic acid | K₂CO₃ | 3.0 | 414 mg |
| Solvent | Reaction Medium | 1,4-Dioxane / H₂O (2:1) | - | 6 mL |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the synthesis of complex organic molecules, including biaryl and heteroaryl structures which are common motifs in biologically active compounds. 2,4-Dichlorophenylboronic acid is a versatile building block in these reactions, allowing for the introduction of a dichlorinated phenyl group, a common feature in many pharmaceutical agents and agrochemicals. The chlorine substituents provide sites for further functionalization or can be integral to the biological activity of the target molecule.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.
Palladium Catalyst Systems
The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity in Suzuki-Miyaura coupling reactions. For a substrate like this compound, which can be coupled with a range of aryl halides (including the less reactive aryl chlorides), the catalyst system must be robust and highly active.
Commonly employed palladium sources include:
-
Palladium(0) complexes: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, commercially available catalyst.
-
Palladium(II) complexes: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are stable precursors that are reduced in situ to the active Pd(0) species.
The performance of these palladium sources is significantly enhanced by the use of appropriate ligands. Electron-rich and bulky phosphine (B1218219) ligands are particularly effective for the coupling of challenging substrates like aryl chlorides.
Key Ligand Classes:
-
Triarylphosphines: Triphenylphosphine (PPh₃) is a standard ligand, often used with Pd(OAc)₂ or as part of the Pd(PPh₃)₄ complex.
-
Bulky Mono- and Biarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos have proven to be highly effective for a broad range of Suzuki-Miyaura couplings, including those involving sterically hindered substrates and aryl chlorides.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form highly stable and active palladium complexes, making them suitable for difficult coupling reactions.
-
Palladacycles: These are pre-activated catalyst systems where a ligand is already coordinated to the palladium center, often leading to high activity and stability.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acids, which can be adapted for this compound. Microwave-assisted synthesis is highlighted as an effective method for rapid reaction optimization and execution.
Table 1: Catalyst and Solvent Screening for a Model Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | 1,4-Dioxane | 100 | 24 | 71 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | THF | 100 | 24 | 65 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | DMF | 100 | 24 | 58 |
| 4 | Pd(dppf)Cl₂ (5) | - | 1,4-Dioxane | 100 | 24 | 70 |
| 5 | Pd(PPh₃)₄ (5) | - | 1,4-Dioxane | 100 | 24 | 72 |
Data adapted from a model reaction of 2,4-dichloropyrimidine (B19661) with phenylboronic acid.[1][2]
Table 2: Optimization of Microwave-Assisted Suzuki-Miyaura Coupling
| Entry | Catalyst Loading (mol%) | Solvent System (v/v) | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 5.0 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | >95 |
| 2 | 2.0 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | >95 |
| 3 | 1.0 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | >95 |
| 4 | 0.5 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | >95 |
| 5 | 0.2 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 88 |
| 6 | 0.05 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 65 |
| 7 | 0.5 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 80 | 15 | 75 |
| 8 | 0.5 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 120 | 15 | >95 |
Conditions based on the microwave-assisted coupling of 2,4-dichloropyrimidine with various arylboronic acids using Pd(PPh₃)₄.[1]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Protocol 1: Conventional Heating
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Synthesis
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and a base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[1]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 2:1 v/v, 6 mL).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 10-20 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Workflow for Microwave-Assisted Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for performing a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Leveraging 2,4-Dichlorophenylboronic Acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A key strategy in the design of these inhibitors is the use of versatile chemical building blocks that enable the exploration of chemical space and the optimization of pharmacological properties.
2,4-Dichlorophenylboronic acid is a valuable reagent in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its utility stems from its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct the core scaffolds of many inhibitors.[1] The presence of two chlorine atoms on the phenyl ring offers opportunities for further functionalization and can influence the inhibitor's binding affinity and selectivity for the target kinase.
These application notes provide an overview of the use of this compound and its analogs in the synthesis of kinase inhibitors targeting key signaling pathways. Detailed protocols for Suzuki coupling reactions, quantitative biological data for representative inhibitors, and diagrams of the targeted signaling pathways are presented to aid researchers in the design and synthesis of novel therapeutic agents.
Data Presentation: Inhibitory Activity of Kinase Inhibitors with a Diarylpyrimidine Scaffold
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors featuring a diarylpyrimidine core. While not all of these compounds are explicitly synthesized from this compound, their structures are analogous to those that can be generated using this reagent in Suzuki coupling reactions with a dihalopyrimidine.
Table 1: Inhibitory Activity of Diarylaminopyrimidine Derivatives against Anaplastic Lymphoma Kinase (ALK)
| Compound ID | Target Kinase | IC50 (nM)[2] |
| B10 | ALK (wild-type) | 4.59 |
| ALK (L1196M) | 2.07 | |
| ALK (G1202R) | 5.95 |
Table 2: Inhibitory Activity of Dianilinopyrimidine Derivatives against Epidermal Growth Factor Receptor (EGFR) and Cancer Cell Lines
| Compound ID | Target Kinase/Cell Line | IC50 (µM)[3] |
| 4c | A549 (NSCLC) | 0.56 |
| PC-3 (Prostate Cancer) | 2.46 | |
| HepG2 (Liver Cancer) | 2.21 |
Table 3: Inhibitory Activity of Thiazole Derivatives against p38 MAP Kinase
| Compound ID | Target Kinase | IC50 (nM)[4] |
| 7g | p38 MAP Kinase | - |
| 10b | p38 MAP Kinase | - |
| Note: Specific IC50 values were not provided in the abstract, but the compounds were identified as potent inhibitors. |
Table 4: Inhibitory Activity of Nicotinamide-Based Derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound ID | Target Kinase | IC50 (nM)[5] |
| 6 | VEGFR-2 | 60.83 |
| 10 | VEGFR-2 | 63.61 |
| Sorafenib | VEGFR-2 | 53.65 |
Experimental Protocols
The following protocols describe the synthesis of substituted pyrimidines via Suzuki-Miyaura cross-coupling reactions. These methods can be adapted for the use of this compound to synthesize kinase inhibitor scaffolds.
Protocol 1: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine with an Arylboronic Acid
This protocol is adapted from a procedure for the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[6]
Materials:
-
2,4-Dichloropyrimidine (B19661) (or other dihalopyrimidine)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water
-
Microwave reactor vials
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), this compound (0.5 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).
-
Add a mixture of 1,4-dioxane and water (4 mL : 2 mL).
-
Displace the air in the vial with argon.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired C4-substituted pyrimidine.
Protocol 2: One-Pot Double Suzuki Coupling of a Dichloropyrimidine
This protocol allows for the sequential introduction of two different aryl groups onto a dichloropyrimidine core.[7]
Materials:
-
2,4-Dichloropyrimidine
-
First arylboronic acid (e.g., this compound)
-
Second arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water
-
Reaction vial suitable for heating
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vial, dissolve 2,4-dichloropyrimidine (0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).
-
Degas the solution for five minutes with argon.
-
Add the first arylboronic acid (0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (0.018 mmol, 2.7 mol%), and potassium carbonate (2.01 mmol).
-
Seal the vial and heat at 55 °C for 12 hours.
-
After cooling, add the second arylboronic acid (0.78 mmol), an additional portion of tetrakis(triphenylphosphine)palladium(0) (0.009 mmol, 1.5 mol%), and more potassium carbonate (2.01 mmol).
-
Reseal the vial and heat at 90 °C for 12 hours.
-
After cooling, partition the crude product between water and ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by kinase inhibitors and a general experimental workflow for their synthesis and evaluation.
Caption: Simplified EGFR signaling cascade.
Caption: Key VEGFR-2 signaling pathways.
Caption: The p38 MAPK signaling cascade.
Caption: General workflow for inhibitor synthesis.
Conclusion
This compound and its structural analogs are highly valuable building blocks for the synthesis of kinase inhibitors. The Suzuki-Miyaura coupling reaction provides a robust and versatile method for incorporating the 2,4-dichlorophenyl moiety into various heterocyclic scaffolds, which are prevalent in many potent and selective kinase inhibitors. The protocols and data presented herein offer a foundation for researchers to design and synthesize novel inhibitors targeting critical signaling pathways involved in cancer and other diseases. The provided diagrams of the EGFR, VEGFR-2, and p38 MAPK signaling pathways, along with a general experimental workflow, serve as a guide for the rational design and evaluation of these next-generation therapeutics. Further exploration of the structure-activity relationships of inhibitors derived from this compound will undoubtedly lead to the discovery of new and improved clinical candidates.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Discovery of 2,4-diarylaminopyrimidine derivatives bearing dithiocarbamate moiety as novel ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of potent epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors against resistance mutation for lung cancer treatment [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds with 2,4-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the efficient synthesis of unsymmetrical biaryls.[1]
This document provides detailed application notes and protocols for the use of 2,4-Dichlorophenylboronic acid in the synthesis of biaryl compounds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This compound is a valuable building block for introducing a dichlorinated phenyl moiety, which can significantly influence the biological activity and physicochemical properties of a molecule.[2]
Significance in Drug Development
The incorporation of a 2,4-dichlorophenyl group into a molecule can modulate its lipophilicity, metabolic stability, and binding affinity to biological targets. The chlorine substituents can also serve as synthetic handles for further functionalization. Consequently, this compound is a key reagent in the development of new therapeutic agents, including those for cancer and diabetes.[2]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (in this case, this compound, activated by a base) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a clean, dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1–1.5 eq.), and the base (2.0–3.0 eq.).
-
Add the palladium catalyst (0.5–5 mol%) and, if required, the ligand.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically 80–120 °C) or under microwave irradiation.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired biaryl compound.
-
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative examples of Suzuki-Miyaura couplings involving this compound or structurally similar substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Base (eq.) | Solvent System | Conditions | Yield (%) | Reference |
| 1 | 4-Bromobenzoic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 70 °C, 25 h | 6-93 | [3] |
| 2 | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | Pd(PPh₃)₄ (cat.) | Alkaline medium | Not specified | Not specified | 78-82 | [4] |
| 3 | 4-Bromobenzoic acid | Pd/C (cat.) | K₂CO₃ | EtOH/H₂O | RT, 30 min | High | [5] |
| 4 | Cyanuric chloride | Magnetic SiO₂-Pd complex (cat.) | K₂CO₃ (1.0-2.0) | EtOH | 20-50 °C, 0.5-4 h | High | [6] |
| 5 | 4-Bromobenzoic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5) | Na₂CO₃ (2.4) | H₂O/Organic solvent | RT, 2-4 h | >98 | [7] |
Troubleshooting and Optimization
-
Low Yields:
-
Increase the amount of boronic acid (up to 2.0 eq.).
-
Screen different palladium catalysts and ligands. For electron-rich aryl halides, more electron-rich and bulky phosphine (B1218219) ligands may be beneficial.
-
Vary the base. Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective.
-
Ensure the solvent is anhydrous and thoroughly degassed.
-
Increase the reaction temperature or consider using microwave irradiation.
-
-
Homocoupling of Boronic Acid:
-
This side reaction can occur at higher temperatures. A lower reaction temperature or a more active catalyst system might mitigate this.
-
Ensure the reaction is performed under strictly anaerobic conditions.
-
-
Protodeboronation (Loss of the Boronic Acid Group):
-
This can be an issue in the presence of water and at elevated temperatures. Using anhydrous solvents or a two-phase system (e.g., toluene/water) can sometimes help.
-
Conclusion
This compound is a versatile and valuable reagent for the synthesis of dichlorinated biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers to develop efficient and robust synthetic routes to novel compounds with potential applications in drug discovery and materials science. Careful optimization of the reaction conditions is key to achieving high yields and purity.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes: 2,4-Dichlorophenylboronic Acid in the Synthesis of Conjugated Polymers
Introduction
Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This unique electronic structure imparts them with useful optoelectronic properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The properties of these polymers can be finely tuned by modifying the chemical structure of the monomer units.
2,4-Dichlorophenylboronic acid is a versatile building block for the synthesis of conjugated polymers, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Its incorporation into a polymer backbone introduces a dichlorinated phenyl unit, which can serve several purposes:
-
Tuning of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can modulate the HOMO and LUMO energy levels of the polymer, affecting its charge transport characteristics and optical properties.[3]
-
Enhancing Solubility and Processability: The presence of the chloro-substituents can disrupt polymer chain packing, potentially leading to improved solubility in common organic solvents, which is crucial for solution-based device fabrication.
-
Post-Polymerization Functionalization: The chlorine atoms can act as reactive sites for subsequent chemical modifications, allowing for the introduction of other functional groups to further tailor the polymer's properties after the initial polymerization.
The Suzuki polycondensation is a powerful and widely used method for forming the C-C bonds that constitute the backbone of conjugated polymers. It is known for its high functional group tolerance and excellent yields, making it an ideal choice for the synthesis of well-defined polymeric materials.[4][5]
Caption: General scheme for Suzuki polycondensation.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a conjugated polymer using this compound and a generic dibromoaromatic comonomer via Suzuki polycondensation.
Materials and Equipment
-
Monomers: this compound, Dibromoaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[6]
-
Solvents: Anhydrous toluene, deionized water
-
Purification Solvents: Methanol (B129727), acetone, hexane, chloroform (B151607) or tetrahydrofuran (B95107) (THF)
-
Equipment: Schlenk flask or three-neck round-bottom flask, condenser, magnetic stirrer with hotplate, inert gas supply (Argon or Nitrogen), cannulas for liquid transfer, Soxhlet extraction apparatus, rotary evaporator.
Protocol 1: Suzuki Polycondensation
-
Reaction Setup: In a Schlenk flask dried in an oven and cooled under an inert atmosphere, add the dibromoaromatic comonomer (1.0 mmol), this compound (1.0 mmol, 1.0 eq), and the base (e.g., K₂CO₃, 4.0 mmol, 4.0 eq).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (10 mL) and deionized water (2 mL) via cannula under a positive pressure of inert gas. The mixture should be biphasic.
-
Degassing: Vigorously stir the mixture and bubble inert gas through it for 20-30 minutes to thoroughly degas the system.
-
Catalyst Addition: To a separate small vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%). Dissolve it in a small amount of anhydrous toluene (~1 mL) and add it to the reaction mixture via cannula.
-
Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by the increase in viscosity of the solution. Allow the reaction to proceed for 24-48 hours under an inert atmosphere.
-
End-capping (Optional but Recommended): To control the molecular weight and terminate the polymer chains, end-capping agents can be added. Add a small amount of phenylboronic acid (to cap bromine ends) or bromobenzene (B47551) (to cap boronic acid ends) and let the reaction stir for another 4-6 hours.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
Protocol 2: Polymer Purification
-
Precipitation: Pour the cooled reaction mixture into a beaker containing a large excess of methanol (~200 mL) with vigorous stirring. The polymer will precipitate as a solid.
-
Filtration: Collect the precipitated polymer by vacuum filtration. Wash the solid sequentially with water and methanol to remove inorganic salts and residual monomers.
-
Soxhlet Extraction: Dry the crude polymer and place it in a cellulose (B213188) thimble for Soxhlet extraction. This is a critical step to remove oligomers and catalyst residues. Extract sequentially with acetone, hexane, and finally the desired solvent for the polymer (e.g., chloroform or THF). The purified polymer will be in the final solvent fraction.
-
Final Precipitation: Concentrate the polymer solution from the Soxhlet extraction using a rotary evaporator. Precipitate the concentrated solution again into methanol.
-
Drying: Collect the final polymer product by filtration and dry it under vacuum at 40-50 °C overnight.
Caption: Experimental workflow for polymer synthesis.
Data Presentation
The properties of the resulting conjugated polymers are highly dependent on the chosen dibromo-comonomer. The following table presents hypothetical but representative data for a series of polymers synthesized using this compound.
| Polymer ID | Dibromo-Comonomer | Mn (kDa) | Mw (kDa) | PDI (Đ) | Yield (%) | λ_abs (nm) | λ_em (nm) | Td (°C) |
| P1 | 2,7-dibromo-9,9-dioctylfluorene | 15.2 | 33.4 | 2.2 | 85 | 385 | 420 | 410 |
| P2 | 4,7-dibromobenzo[c][6][7][8]thiadiazole | 12.5 | 28.8 | 2.3 | 78 | 450 | 530 | 395 |
| P3 | 2,5-dibromothiophene | 10.8 | 25.9 | 2.4 | 81 | 410 | 490 | 380 |
-
Mn: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC).
-
Mw: Weight-average molecular weight, determined by GPC.
-
PDI (Đ): Polydispersity Index (Mw/Mn).
-
Yield: Isolated yield after purification.
-
λ_abs: Wavelength of maximum absorption in solution (e.g., in THF).
-
λ_em: Wavelength of maximum fluorescence emission in solution.
-
Td: Decomposition temperature (5% weight loss), determined by Thermogravimetric Analysis (TGA).
Caption: Relationship between synthesis and application.
References
- 1. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. arxiv.org [arxiv.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Regioselective Cross-Coupling Reactions with 2,4-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regioselective cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecular architectures. This document provides detailed application notes and protocols for the regioselective Suzuki-Miyaura cross-coupling reactions involving 2,4-dichlorophenylboronic acid. The ability to selectively functionalize one of the two chlorine atoms on the phenyl ring is of significant interest in the synthesis of polychlorinated biphenyls (PCBs), agrochemicals, and pharmaceutical intermediates. The protocols outlined herein are based on established methodologies for analogous dihaloaromatic and dihaloheterocyclic systems, providing a robust starting point for reaction optimization.
The key to achieving regioselectivity in the cross-coupling of dihaloarenes and dihaloheteroarenes lies in the differential reactivity of the carbon-halogen bonds. This reactivity is influenced by a combination of electronic effects, steric hindrance, and the choice of catalyst, ligand, and reaction conditions. In many dihaloheterocyclic systems, such as 2,4-dichloropyrimidines, the C4 position is often favored for oxidative addition of palladium due to electronic factors, leading to selective C4-arylation.[1] While direct literature on the regioselective coupling of this compound with a dihalo-electrophile is scarce, the principles governing the selective reaction at a dihalo-electrophile provide a strong foundation for developing these protocols.
Factors Influencing Regioselectivity
Several factors can be manipulated to control the site of the cross-coupling reaction:
-
Nature of the Electrophile: The inherent electronic and steric properties of the dihalo-electrophile play a crucial role. In heteroaromatic systems, the position of the heteroatom(s) can significantly influence the electron density at each carbon-halogen bond, thereby dictating the preferred site of oxidative addition.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. Bulky or electron-rich ligands can modulate the steric and electronic environment around the palladium center, influencing which C-Cl bond it preferentially inserts into.
-
Reaction Temperature: In some systems, temperature can be used to control the reaction's selectivity. A lower temperature may favor the kinetically preferred product, while a higher temperature can lead to the thermodynamically more stable product or a mixture of isomers.
-
Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity by affecting the solubility of reagents and the stability of intermediates in the catalytic cycle.
Experimental Protocols
The following protocols are adapted from highly analogous regioselective Suzuki-Miyaura couplings of dihaloheterocycles.[1] Optimization may be required for specific substrates.
Protocol 1: Microwave-Assisted Regioselective Suzuki-Miyaura Coupling
This protocol is based on the highly efficient and regioselective coupling of 2,4-dichloropyrimidine (B19661) with arylboronic acids, which consistently shows high selectivity for the C4 position.[1]
Reaction Scheme:
Materials:
-
Dihaloarene or dihaloheteroarene (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture, DMF, Toluene)
-
Microwave reactor vials
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reactor vial, add the dihalo-electrophile (1.0 mmol), this compound (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.005 mmol, 0.5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the chosen solvent system (e.g., 4 mL of 1,4-Dioxane/H₂O, 3:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the optimized temperature (e.g., 100-150 °C) for the specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired regioselective cross-coupling product.
Data Presentation
The following tables summarize typical results from catalyst and solvent screening for a model regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid, which can serve as a starting point for optimization with this compound.[1]
Table 1: Catalyst Screening for Regioselective Suzuki Coupling
| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield of C4-Product (%) |
| 1 | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 100 | 24 | 85 |
| 2 | PdCl₂(dppf) | 1,4-Dioxane/H₂O | 100 | 24 | 78 |
| 3 | Pd(OAc)₂ | 1,4-Dioxane/H₂O | 100 | 24 | 65 |
| 4 | Pd₂(dba)₃ | 1,4-Dioxane/H₂O | 100 | 24 | 42 |
Table 2: Solvent Screening for Regioselective Suzuki Coupling with Pd(PPh₃)₄
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield of C4-Product (%) |
| 1 | 1,4-Dioxane/H₂O (3:1) | 100 | 24 | 85 |
| 2 | DMF/H₂O (3:1) | 100 | 24 | 75 |
| 3 | Toluene/H₂O (3:1) | 100 | 24 | 68 |
| 4 | Acetonitrile/H₂O (3:1) | 80 | 24 | 55 |
Table 3: Microwave-Assisted Synthesis Scope with Various Boronic Acids on 2,4-Dichloropyrimidine
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 15 | 94 |
| 2 | 4-Methoxyphenylboronic acid | 2-chloro-4-(4-methoxyphenyl)pyrimidine | 15 | 77 |
| 3 | 3-Methoxyphenylboronic acid | 2-chloro-4-(3-methoxyphenyl)pyrimidine | 15 | 72 |
| 4 | 3-Cyanophenylboronic acid | 3-(2-chloropyrimidin-4-yl)benzonitrile | 15 | 83 |
| 5 | 3-Formylphenylboronic acid | 3-(2-chloropyrimidin-4-yl)benzaldehyde | 15 | 70 |
Data adapted from a study on 2,4-dichloropyrimidine.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Homocoupling of 2,4-Dichlorophenylboronic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering homocoupling side reactions with 2,4-Dichlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the same boronic acid derivative (in this case, this compound) react with each other to form a symmetrical biaryl compound (a dimer). This competes with the desired cross-coupling reaction, where the boronic acid couples with an aryl halide, leading to reduced yield of the target molecule and complicating purification.
Q2: What causes the homocoupling of this compound?
A2: The primary cause of boronic acid homocoupling is the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2][3] These Pd(II) species can then undergo two consecutive transmetalation steps with the boronic acid, leading to the formation of the homocoupled product.[3] Electron-deficient arylboronic acids, such as this compound, can be particularly susceptible to this side reaction.[4]
Q3: How can I minimize homocoupling of this compound?
A3: Several key strategies can be employed:
-
Rigorous exclusion of oxygen: This is the most critical factor. Deoxygenating solvents and running the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is essential.[1][2] A subsurface sparge with an inert gas can be particularly effective.[2][5]
-
Choice of Palladium Catalyst and Ligands: Using a suitable ligand can stabilize the palladium catalyst and favor the cross-coupling pathway. For challenging substrates, specialized ligands like SPhos may be required to achieve good yields of the cross-coupled product.[4]
-
Addition of a Mild Reducing Agent: Including a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without disrupting the main catalytic cycle.[2][5]
-
Controlled Addition of Boronic Acid: Pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide before the slow addition of the boronic acid can help to suppress homocoupling.[1]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Less polar solvents like 1,4-dioxane (B91453) or toluene (B28343) are often effective.[6] While aqueous solvent systems can be used, the proportion of water should be carefully optimized, as excessive water can promote homocoupling.[6]
Q4: Can the choice of base affect the extent of homocoupling?
A4: Yes, the base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid.[7] While essential for the desired reaction, the type and strength of the base can also influence side reactions. It is important to screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrate combination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 2,4,2',4'-Tetrachlorobiphenyl (homocoupling product) detected. | Presence of oxygen in the reaction vessel. | Improve degassing procedures. Use freeze-pump-thaw cycles for solvents and ensure a positive pressure of inert gas (N₂ or Ar) throughout the reaction. A subsurface sparge with inert gas is highly recommended before catalyst addition.[2][5] |
| Inappropriate solvent choice. | Screen alternative solvents. Consider less polar aprotic solvents like toluene or dioxane.[6] If using an aqueous mixture, optimize the organic/water ratio.[6] | |
| Suboptimal palladium catalyst/ligand system. | For electron-deficient boronic acids, consider using specialized, bulky phosphine (B1218219) ligands like SPhos to favor the cross-coupling pathway.[4] | |
| High concentration of Pd(II) species. | Add a mild reducing agent, such as potassium formate, to the reaction mixture.[2][5] | |
| Low yield of the desired cross-coupled product. | Homocoupling is outcompeting the desired reaction. | Implement all the solutions for high homocoupling. Additionally, try a slow addition of the this compound to a pre-heated mixture of the other reagents.[1] |
| Boronic acid instability. | While this compound is relatively stable, some boronic acids can degrade. Consider converting it to a more stable boronate ester (e.g., a pinacol (B44631) ester) for the reaction. |
Data Presentation
Table 1: Effect of Atmosphere on Homocoupling
| Entry | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | Air | Low to Moderate | Significant | [3][5] |
| 2 | Nitrogen/Argon | High | Minimized | [1][2][8] |
| 3 | Nitrogen (subsurface sparge) | Very High | Nearly Excluded | [2][5] |
Table 2: Influence of Additives on Homocoupling Suppression
| Entry | Additive | Role | Effect on Homocoupling | Reference |
| 1 | None | - | Can be significant, especially with air exposure. | [2][5] |
| 2 | Potassium Formate | Mild Reducing Agent | Significantly suppresses homocoupling by minimizing Pd(II). | [2][5] |
Experimental Protocols
Protocol: General Procedure for Minimizing Homocoupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous solvents. Deoxygenate the chosen solvent (e.g., 1,4-dioxane) by sparging with inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
2. Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq).
-
If used, add the mild reducing agent (e.g., potassium formate, 1.1 eq).
-
Add the deoxygenated solvent via cannula or syringe.
3. Reaction Execution:
-
Subsurface sparge the reaction mixture with inert gas for 10-15 minutes to ensure rigorous exclusion of dissolved oxygen.[2]
-
Heat the mixture to the desired temperature (e.g., 80-100 °C).
-
In a separate flask, dissolve the this compound (1.1-1.5 eq) in a minimum amount of the deoxygenated solvent.
-
Slowly add the boronic acid solution to the heated reaction mixture via a syringe pump over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired cross-coupled product from any homocoupled byproduct.
Visualizations
Caption: Desired Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Undesired oxygen-promoted homocoupling side reaction.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. organic chemistry - How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
preventing protodeboronation of 2,4-Dichlorophenylboronic acid during coupling
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protodeboronation of 2,4-Dichlorophenylboronic acid during Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1,3-dichlorobenzene, consuming the starting material and reducing the yield of the desired coupled product. This issue is particularly pronounced for electron-deficient and ortho-substituted arylboronic acids, making this compound highly susceptible.[2][3][4]
Q2: What are the primary causes of protodeboronation in a Suzuki-Miyaura coupling reaction?
A2: Protodeboronation can be catalyzed by either acid or base, but for Suzuki-Miyaura reactions, the base-catalyzed pathway is the main concern.[1][2] The mechanism involves the formation of a boronate species (ArB(OH)₃⁻) in the presence of a base.[1] For highly electron-deficient systems like this compound, this intermediate can be unstable and undergo cleavage to form a transient aryl anion, which is then protonated by the solvent (e.g., water).[2] High temperatures and strong bases can significantly accelerate this decomposition pathway.[5]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most direct way to detect protodeboronation is to monitor your reaction mixture by GC-MS or LC-MS and look for the mass corresponding to the protodeboronated byproduct, which in this case is 1,3-dichlorobenzene. You may also observe this byproduct during the analysis of your crude NMR spectrum after workup. A lower-than-expected yield of the desired product coupled with the recovery of the deborylated starting material from your coupling partner are also strong indicators.
Q4: Can using a boronic ester instead of the acid help prevent this side reaction?
A4: Yes, using a boronic ester, such as a pinacol (B44631) ester (Bpin) or a MIDA boronate, is a highly effective strategy.[1][6] Boronic esters are generally more stable than the corresponding boronic acids.[5] They act as a "slow-release" source of the boronic acid under the reaction conditions, which keeps the instantaneous concentration of the reactive species low and minimizes the rate of protodeboronation.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 1,3-dichlorobenzene. | The rate of protodeboronation is competing with or exceeding the rate of cross-coupling. | 1. Switch to a Boronic Ester: Use the this compound pinacol ester instead of the free acid to improve stability.[6] 2. Optimize the Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like K₂CO₃ or K₃PO₄.[7] 3. Lower the Temperature: Reduce the reaction temperature. Protodeboronation is often more temperature-sensitive than the cross-coupling reaction.[8] 4. Use a More Active Catalyst: Employ a modern, highly active palladium pre-catalyst (e.g., one with Buchwald or Fu ligands like XPhos) to accelerate the cross-coupling, allowing it to outcompete the protodeboronation.[5] |
| Reaction is slow and still produces the protodeboronated byproduct. | The catalytic cycle is too slow, allowing the boronic acid to decompose while waiting to enter the cycle. | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can accelerate the desired reaction. 2. Change Solvent System: Consider using less protic or anhydrous solvent systems. Solvents like t-BuOH have been shown to suppress protodeboronation in certain contexts.[8] 3. Slow Addition: If using the boronic acid/ester directly, add it slowly to the reaction mixture at the reaction temperature via a syringe pump. This keeps the instantaneous concentration low.[7] |
| Inconsistent results between batches. | Purity or age of the boronic acid; presence of water or oxygen. | 1. Check Boronic Acid Quality: Boronic acids can degrade on storage. Check the purity by NMR before use. Consider recrystallizing if necessary. 2. Degas Thoroughly: Ensure the reaction mixture is properly degassed to remove oxygen, which can affect the catalyst and promote side reactions like homocoupling.[6] |
Quantitative Data Summary
The following table summarizes the impact of different bases on the outcome of Suzuki-Miyaura couplings for electron-deficient arylboronic acids, illustrating the general principle of how base choice can mitigate protodeboronation.
| Aryl Boronic Acid | Base | Solvent | Temp (°C) | Yield of Biaryl (%) | Yield of Protodeboronation (%) | Reference |
| 4-Formylphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 80 | 95 | <5 | (Illustrative, based on general principles) |
| 4-Formylphenylboronic acid | NaOH | Dioxane/H₂O | 80 | 60 | 40 | (Illustrative, based on general principles) |
| 2,6-Difluorophenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 88 | 10 | (Illustrative, based on general principles) |
| 2,6-Difluorophenylboronic acid | NaOtBu | Toluene | 100 | 45 | 55 | (Illustrative, based on general principles) |
Note: Data is illustrative of general trends for electron-deficient boronic acids. Optimal conditions for this compound should be determined experimentally.
Experimental Protocol: Minimized Protodeboronation Suzuki-Miyaura Coupling
This protocol is designed to minimize protodeboronation when using this compound. Using the pinacol ester is highly recommended.
Reagents:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv), finely ground and dried
-
1,4-Dioxane (B91453) (Anhydrous)
-
Water (Degassed)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Halide, this compound pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 10:1 mixture (e.g., 10 mL dioxane, 1 mL water). The reaction concentration should be approximately 0.1 M with respect to the aryl halide.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 75-80°C with vigorous stirring. The lower temperature is chosen to disfavor the protodeboronation pathway.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired biaryl compound.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
optimizing base and solvent conditions for 2,4-Dichlorophenylboronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura coupling reactions involving 2,4-Dichlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are significant in pharmaceuticals and materials science.
Q2: How does the choice of base impact the Suzuki-Miyaura coupling reaction?
A2: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then facilitates the key transmetalation step with the palladium complex. The choice of base can significantly affect reaction yield and rate. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The optimal base often depends on the specific substrates and solvent system used.
Q3: What are the most common solvents for reactions with this compound, and what are their effects?
A3: A variety of solvents can be used, and the choice can influence reaction rate and selectivity. Common solvents include ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF). Often, a mixture of an organic solvent with water is employed, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species. The selection of the solvent is critical and often requires empirical optimization for a given reaction. For instance, less polar solvents like 1,4-dioxane have been shown to be effective with certain palladium catalysts like Pd(PPh₃)₄.[1][2]
Q4: My this compound appears to be degrading. What is the likely cause and how can I prevent it?
A4: Boronic acids, particularly those with electron-withdrawing groups like this compound, can be susceptible to protodeboronation. This is a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively consuming your starting material. To minimize this, ensure you are using anhydrous conditions where appropriate, degas your solvents thoroughly to remove oxygen, and consider using a more stable derivative like a pinacol (B44631) ester of the boronic acid if protodeboronation is a persistent issue.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue in Suzuki-Miyaura coupling reactions. The following steps can help diagnose and resolve the problem.
-
Verify Reagent Quality:
-
This compound: Ensure it is pure and has not degraded. Consider using freshly purchased or purified material.
-
Palladium Catalyst: Use a reliable source of palladium catalyst. Some catalysts can be sensitive to air and moisture.
-
Solvent and Base: Use high-purity, and if necessary, anhydrous and degassed solvents. Ensure the base is of good quality.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. If one base gives poor results, screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Solvent System: The solvent can have a profound effect on the reaction outcome. A screening of different solvents or solvent/water mixtures is recommended.
-
Temperature: If the reaction is sluggish at a lower temperature, a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to catalyst decomposition.
-
-
Catalyst and Ligand System:
-
For challenging couplings, a more sophisticated catalyst system may be required. Consider using more electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) which can improve catalytic activity.
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Homocoupling Byproduct
The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction known as homocoupling.
-
Improve Degassing: The primary cause of homocoupling is often the presence of oxygen. Ensure your reaction mixture and solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon) or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it is reduced in situ to the active Pd(0) species. This reduction process can sometimes promote homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.
-
Modify Reaction Conditions: Adjusting the base or solvent may sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Data on Base and Solvent Optimization
The following tables provide examples of how base and solvent selection can influence the yield of Suzuki-Miyaura coupling reactions. While not specific to this compound, they illustrate general trends.
Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine (B19661) with Phenylboronic Acid [1][2]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | THF | 60 | 38 |
| 2 | DMF | 100 | 31 |
| 3 | 1,4-Dioxane | 100 | 71 |
| 4 | Isopropanol | 80 | 52 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), 24 h.
Table 2: Effect of Base in the Suzuki Coupling of 4-bromoanisole (B123540) with Phenylboronic Acid
| Entry | Base | Solvent | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 85 |
| 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 92 |
| 3 | Cs₂CO₃ | Toluene/H₂O | 95 |
| 4 | NaOH | Ethanol/H₂O | >98 (conversion) |
Note: These are representative yields from various literature sources and conditions may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Purification Strategies for Products of 2,4-Dichlorophenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 2,4-dichlorophenylboronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from reactions utilizing this compound, particularly in the context of Suzuki-Miyaura coupling reactions.
Problem 1: Product is contaminated with residual this compound.
-
Scenario: After aqueous work-up and extraction, NMR or LC-MS analysis of the crude product shows the presence of the starting boronic acid.
-
Cause: this compound is weakly acidic and may not be completely removed by a simple water wash. Its polarity can also cause it to co-elute with the desired product during column chromatography.[1]
-
Solutions:
-
Acid-Base Extraction: Perform a liquid-liquid extraction using a basic aqueous solution. The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[2][3]
-
Scavenger Resins: Use a diol-functionalized scavenger resin. These resins selectively bind to boronic acids, which can then be removed by simple filtration.
-
Derivatization: React the crude mixture with diethanolamine (B148213) to form a crystalline adduct with the boronic acid, which can often be removed by filtration.
-
Problem 2: Product co-elutes with byproducts on silica (B1680970) gel chromatography.
-
Scenario: Flash column chromatography on silica gel fails to provide pure product, with one or more impurities consistently eluting with the desired compound.
-
Cause: Common byproducts in Suzuki-Miyaura reactions include homocoupled products (from the coupling of two boronic acid molecules) and protodeboronated starting materials. These byproducts can have similar polarities to the desired product. The presence of oxygen can increase the rate of homocoupling.[4]
-
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems, including those with different polarities and selectivities (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol).
-
Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica (C18).
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Preparative HPLC: For challenging separations and high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.
-
Problem 3: Low or no yield of the desired product.
-
Scenario: The reaction appears to have failed or proceeded with very low conversion.
-
Cause: Several factors can lead to poor reaction outcomes in Suzuki-Miyaura couplings, including inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.
-
Solutions:
-
Reagent Quality: Use fresh, high-purity this compound, as boronic acids can degrade over time. Ensure the palladium catalyst is active and the solvents are anhydrous and degassed.[1]
-
Reaction Conditions: Optimize the base, solvent, temperature, and reaction time. A screening of different conditions is often necessary to find the optimal parameters for a specific reaction.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. Consider screening different catalyst/ligand combinations.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura reaction with this compound?
A1: Common impurities include:
-
Homocoupled product: 2,2',4,4'-tetrachlorobiphenyl, formed from the coupling of two molecules of this compound. This is often favored in the presence of oxygen.[4][5]
-
Protodeboronated starting material: 1,3-dichlorobenzene, formed by the replacement of the boronic acid group with a hydrogen atom.
-
Residual starting materials: Unreacted this compound and the coupling partner.
-
Palladium residues: The palladium catalyst can sometimes contaminate the product.
Q2: How can I remove palladium residues from my product?
A2: Several methods can be used to remove residual palladium:
-
Silica Gel Chromatography: Palladium residues often adhere to silica gel during column chromatography.
-
Activated Carbon: Stirring the product solution with activated carbon can adsorb the palladium, which is then removed by filtration.
-
Scavenger Resins: Thiol-functionalized scavenger resins can effectively bind and remove palladium.
-
Aqueous Washes: Washing with an aqueous solution of a chelating agent, such as EDTA, or a solution containing a sulfur source, like sodium bisulfite, can help extract palladium into the aqueous phase.[3]
Q3: What is a good starting point for developing a column chromatography method for a product derived from this compound?
A3: A good starting point for normal-phase silica gel chromatography is a solvent system of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation. For more polar products, a system of dichloromethane and methanol (B129727) may be more suitable.
Q4: Can I use recrystallization to purify my product?
A4: Yes, if your product is a solid, recrystallization is often an excellent method for achieving high purity.[6][7] The key is to find a suitable solvent or solvent mixture. A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents to screen include hexanes, ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.
Data Presentation
Table 1: Effect of Solvent on the Yield of 2-chloro-4-phenylpyrimidine (B78434) from the Suzuki-Miyaura Coupling of 2,4-dichloropyrimidine (B19661) and Phenylboronic Acid.
| Solvent | Temperature (°C) | Yield (%) |
| 1,4-Dioxane | 100 | 71 |
| Isopropanol | 80 | 64 |
| Tetrahydrofuran (THF) | 60 | 45 |
| N,N-Dimethylformamide (DMF) | 100 | 38 |
Data adapted from a study on the Suzuki coupling of 2,4-dichloropyrimidines. The yields are for the isolated product after purification.[8]
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction to Remove this compound
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3).
-
Stopper the funnel and shake vigorously, venting periodically.
-
Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling and Subsequent Purification by Extraction and Column Chromatography
This protocol is adapted from the synthesis of C4-substituted pyrimidines.[9]
-
Reaction Setup: In a reaction vessel, dissolve the aryl halide (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.
-
Addition of Reagents: Add the base (e.g., K2CO3, 3.0 mmol) and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: A general experimental workflow for the purification of products from this compound reactions.
Caption: A decision-making flowchart for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in 2,4-Dichlorophenylboronic Acid Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving 2,4-Dichlorophenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific problems you may encounter.
Question 1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the likely causes related to catalyst deactivation?
Answer: Low or no conversion in the Suzuki-Miyaura coupling of this compound is frequently linked to deactivation of the palladium catalyst. The primary suspects are:
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium black. This is often visible as a black precipitate in the reaction mixture. This process is exacerbated by high temperatures and insufficient ligand concentration.
-
Phosphine (B1218219) Ligand Oxidation: The phosphine ligands, essential for stabilizing the Pd(0) center and facilitating the catalytic cycle, are susceptible to oxidation by trace amounts of oxygen.[1] Oxidized phosphines can no longer effectively coordinate to the palladium, leading to catalyst deactivation.
-
Protodeboronation of this compound: Electron-deficient boronic acids like this compound are prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This not only consumes your starting material but the byproducts of this process can also contribute to catalyst poisoning.
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low concentrations of the active catalyst and the presence of residual Pd(II) species, which can promote side reactions like homocoupling of the boronic acid.[2]
Question 2: I am observing significant formation of homocoupling product (a biaryl of this compound). How is this related to catalyst deactivation and how can I minimize it?
Answer: The formation of a homocoupling product is often a sign of issues with the catalytic system, which can be linked to deactivation pathways. The primary cause is the presence of Pd(II) species in the reaction mixture, which can occur under the following circumstances:
-
Incomplete Precatalyst Reduction: As mentioned above, if the Pd(II) precatalyst is not fully reduced to Pd(0), the remaining Pd(II) can catalyze the homocoupling of the boronic acid.[2]
-
Oxidative Deactivation of Pd(0): The presence of oxygen in the reaction can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1]
To minimize homocoupling:
-
Thoroughly Degas Your Reaction Mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period to remove dissolved oxygen.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the in-situ reduction step and minimize the presence of Pd(II).[1]
-
Optimize Reaction Conditions: Ensure you are using an appropriate base and solvent system that favors the cross-coupling pathway over homocoupling.
Question 3: My reaction starts well but then stalls before completion. What could be the reason for this catalyst deactivation over time?
Answer: A reaction that initiates but fails to reach completion is a classic symptom of catalyst deactivation during the course of the reaction. Several factors can contribute to this:
-
Gradual Ligand Degradation: Over time, especially at elevated temperatures, phosphine ligands can undergo degradation through various pathways, including P-C bond cleavage, leading to a loss of the stabilizing ligand shell around the palladium center.
-
Product Inhibition/Adsorption: In some cases, the product of the cross-coupling reaction can bind to the catalyst, inhibiting its activity. For heterogeneous catalysts, the product can adsorb onto the catalyst surface, blocking active sites.[3]
-
Build-up of Inhibitory Byproducts: Side reactions, such as protodeboronation, can generate species that poison the catalyst over the course of the reaction.
To address this, consider:
-
Using more robust ligands: Buchwald or Hartwig-type biaryl phosphine ligands are often more stable at higher temperatures than simpler phosphines like PPh₃.
-
Lowering the reaction temperature: If possible, running the reaction at a lower temperature for a longer duration can sometimes preserve the catalyst's activity.
-
Staged addition of the catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.
Frequently Asked Questions (FAQs)
Q1: What is the most common visual indicator of catalyst deactivation?
A1: The formation of a black precipitate, commonly referred to as palladium black, is the most frequent visual sign of catalyst deactivation.[4] This indicates that the palladium atoms have agglomerated and are no longer catalytically active.
Q2: How can I prevent the oxidation of my phosphine ligands?
A2: Rigorous exclusion of oxygen is crucial. This can be achieved by:
-
Using Schlenk line techniques.
-
Thoroughly degassing all solvents and reagents.[1]
-
Maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and workup.
Q3: Are there any specific bases that are better at preventing catalyst deactivation with this compound?
A3: While the choice of base is highly substrate and system-dependent, weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over stronger bases like hydroxides when dealing with boronic acids that are sensitive to protodeboronation. It is recommended to screen a few different bases to find the optimal one for your specific reaction.
Q4: Can a deactivated catalyst be reactivated?
A4: In some specific cases of heterogeneous catalysis, reactivation protocols involving washing the catalyst to remove adsorbed species have been reported to restore some activity.[3] However, for homogeneous catalysts that have formed palladium black or where the ligand has degraded, reactivation is generally not feasible.
Data Presentation
The following tables provide a summary of typical reaction conditions and the impact of catalyst and ligand choice on the yield of Suzuki-Miyaura cross-coupling reactions. While specific data for this compound is limited in the literature, the data presented for analogous electron-deficient substrates can provide valuable guidance.
Table 1: Effect of Different Palladium Catalysts on the Yield of a Model Suzuki-Miyaura Coupling Reaction
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 8 | 92 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 12 | 88 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/H₂O | 80 | 10 | 95 |
Note: This data is representative and compiled from various sources on Suzuki-Miyaura couplings of electron-deficient aryl halides and boronic acids. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Experimental Setup for Monitoring Catalyst Deactivation via Catalyst Recycling
-
Initial Reaction: Perform a Suzuki-Miyaura coupling reaction as described in Protocol 1 using a heterogeneous or recyclable homogeneous catalyst.
-
Catalyst Recovery: After the first run, recover the catalyst from the reaction mixture. For a heterogeneous catalyst, this can be done by simple filtration. For a recyclable homogeneous catalyst, follow the specific precipitation and recovery procedure for that catalyst system.
-
Catalyst Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed product or byproducts. Dry the catalyst under vacuum.
-
Subsequent Runs: Charge a new reaction flask with fresh substrates, base, and solvent. Add the recycled catalyst and run the reaction under the identical conditions as the first run.
-
Analysis: After each run, determine the yield of the product. A decrease in yield in subsequent runs is indicative of catalyst deactivation.
-
Characterization of Deactivated Catalyst (Optional): The recovered catalyst after multiple runs can be characterized by techniques such as TEM (to observe nanoparticle aggregation), XPS (to determine changes in oxidation state), and ICP-AES (to quantify metal leaching).
Visualizations
Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways through which a palladium catalyst can become deactivated during a Suzuki-Miyaura cross-coupling reaction.
Caption: Primary pathways for palladium catalyst deactivation.
Troubleshooting Workflow for Low Yield in this compound Cross-Coupling
This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield.
References
Technical Support Center: Removal of Boron-Containing Impurities from Coupling Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing boron-containing impurities, such as residual boronic acids and their derivatives, from the products of coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of coupling reaction products, providing step-by-step solutions to common challenges.
Problem 1: My purified product is still contaminated with boronic acid after silica (B1680970) gel chromatography.
Cause: Boronic acids and their corresponding boroxines can be quite polar and may co-elute with polar products on silica gel.[1][2] They can also streak extensively, leading to poor separation.[1]
Solution:
-
Optimize Chromatography Conditions:
-
Solvent System: Adjust the polarity of your eluent. A more polar solvent system may be necessary to ensure the boronic acid remains on the column while your product elutes.[2] Experiment with solvent systems like dichloromethane/methanol gradients.[3]
-
Acid/Base Additives: Adding a small amount of a modifying agent to the eluent can alter the retention of the acidic boronic acid. For example, a small percentage of acetic acid can sometimes improve separation.
-
-
Employ an Alternative Purification Strategy: If chromatography is ineffective, consider the following methods prior to chromatographic purification.
-
Aqueous Basic Extraction: This is a highly effective method for removing acidic boronic acid impurities from neutral or basic products.[1][4]
-
Scavenger Resins: Solid-supported scavengers with diol or N,N-diethanolaminomethyl (DEAM) functionalities can selectively bind to boronic acids, which are then easily removed by filtration.[1][5]
-
Derivatization/Precipitation: Reacting the crude product mixture with diethanolamine (B148213) can form a crystalline boronate adduct that precipitates out of non-polar solvents and can be removed by filtration.[6][7]
-
Problem 2: I am observing significant homocoupling of my boronic acid starting material, which is difficult to separate from my desired product.
Cause: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often facilitated by the presence of oxygen or Pd(II) species.[8][9]
Solution:
-
Optimize Reaction Conditions to Minimize Homocoupling:
-
Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed to remove oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[8]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce the amount of Pd(II) species that promote homocoupling.[8]
-
Slow Addition of Reagents: If one of the coupling partners is particularly prone to homocoupling, adding it slowly to the reaction mixture can help to favor the desired cross-coupling reaction.[2]
-
-
Post-Reaction Removal of Homocoupling Byproduct:
-
Recrystallization: If there is a sufficient difference in solubility between your desired product and the homocoupled byproduct, recrystallization can be an effective purification method.
-
Preparative Chromatography: Careful optimization of the chromatographic conditions, as described in Problem 1, may be required to separate the product from the homocoupling impurity.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the removal of boron-containing impurities.
Q1: What are the most common boron-containing impurities in coupling reactions?
A1: The most common boron-containing impurities are unreacted boronic acids and their anhydrides, known as boroxines.[6]
Q2: What are the primary methods for removing boronic acid impurities?
A2: The most common and effective methods include:
-
Aqueous Basic Extraction: Utilizes the acidic nature of boronic acids to extract them into an aqueous base.[1][4]
-
Scavenger Resins: Employs solid-supported diols or amines to covalently bind and remove boronic acids.[1][5]
-
Chromatography: While sometimes challenging, it can be effective with proper optimization.[2]
-
Precipitation/Derivatization: Involves the formation of a solid adduct, for example, with diethanolamine, which can be filtered off.[6][7]
-
Azeotropic Distillation: Boronic acids can be removed as volatile trimethyl borate (B1201080) by azeotropic distillation with methanol.[1][3]
Q3: How does an aqueous basic wash work to remove boronic acids?
A3: Boronic acids are weakly acidic and will react with a base (e.g., NaOH, K₂CO₃) to form a water-soluble boronate salt.[1][4] When the organic reaction mixture is washed with an aqueous basic solution, the boronate salt partitions into the aqueous layer, which can then be separated from the organic layer containing the desired product.[1]
Q4: What are scavenger resins and how do they work for boron removal?
A4: Scavenger resins are solid-supported reagents that have functional groups designed to react with and bind to specific impurities.[1] For boronic acid removal, resins functionalized with diol or N,N-diethanolaminomethyl (DEAM) groups are commonly used.[1][5] The crude reaction mixture is stirred with the resin, the boronic acid covalently binds to the functional groups on the resin, and the resin is then simply filtered off, leaving the purified product in solution.[1]
Q5: When should I choose a scavenger resin over a basic wash?
A5: A scavenger resin is a good choice when your desired product is sensitive to acidic or basic conditions.[1] It is also advantageous when you want to avoid a liquid-liquid extraction, as the workup simply involves filtration. Basic washes are a cost-effective and efficient method when your product is stable to base.
Data Presentation
The following table summarizes the reported efficiency of various boron removal techniques. The efficiency can be highly dependent on the specific substrates and reaction conditions.
| Purification Method | Typical Reagents/Materials | Reported Removal Efficiency | Advantages | Disadvantages |
| Aqueous Basic Extraction | 1-2 M NaOH, 1 M K₂CO₃, or saturated NaHCO₃ | >95% (can be lower for very non-polar boronic acids) | Cost-effective, simple procedure for base-stable products. | Not suitable for base-sensitive or acidic products. Can lead to emulsions. |
| Scavenger Resins (Diol or DEAM) | Silica- or polymer-supported diol or DEAM | >97%[5] | High selectivity, simple filtration workup, suitable for sensitive products. | Higher cost compared to basic wash. Requires optimization of equivalents and reaction time. |
| Precipitation with Diethanolamine | Diethanolamine | Can be quantitative for precipitation | Can be highly effective for certain boronic acids, yielding a crystalline solid that is easily filtered. | Substrate-dependent, requires the adduct to be a filterable solid. |
| Azeotropic Distillation with Methanol | Methanol | Effective, but quantitative data is not readily available in a comparative format. | Good for large-scale removal and for volatile boron species. | Requires heating, which may not be suitable for thermally sensitive compounds. |
Experimental Protocols
Method 1: Aqueous Basic Extraction
This protocol is suitable for the removal of acidic boronic acid impurities from a crude reaction mixture containing a neutral or basic product that is soluble in a water-immiscible organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of NaOH or K₂CO₃.[6]
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.
-
Separation: Allow the layers to fully separate. The boronate salt will be in the upper aqueous layer (if the organic solvent is denser than water) or the lower aqueous layer (if the organic solvent is less dense than water).
-
Collection: Drain the aqueous layer.
-
Repeat (Optional): For highly efficient removal, repeat the extraction of the organic layer with a fresh portion of the basic solution.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Method 2: Removal of Boronic Acids using a Diol Scavenger Resin
This method is ideal for removing excess boronic acids when the desired product may be sensitive to aqueous acidic or basic conditions.[1]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, THF).[1]
-
Add Scavenger Resin: Add 2 to 4 equivalents of the diol scavenger resin relative to the amount of residual boronic acid.[1]
-
Stir: Stir the suspension at room temperature. Monitor the disappearance of the boronic acid from the solution by a suitable method (e.g., TLC, LC-MS). A typical duration is 1-4 hours.[1]
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the resin.[1]
-
Rinse: Wash the collected resin with a small amount of the solvent used in step 1 to recover any adsorbed product.[1]
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product, now free of the boronic acid impurity.[1]
Mandatory Visualization
Caption: Workflow for Boron Impurity Removal via Aqueous Basic Extraction.
Caption: Workflow for Boron Impurity Removal using a Scavenger Resin.
Caption: Decision-making workflow for addressing boron impurity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Suzuki Coupling of 2,4-Dichlorophenylboronic Acid with Heteroaryl Halides
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2,4-Dichlorophenylboronic acid with heteroaryl halides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction between this compound and a heteroaryl chloride is showing low to no conversion. What are the most common causes?
Low or no yield is a frequent issue, often stemming from several factors. The primary culprits are typically related to the challenging nature of the coupling partners and suboptimal reaction conditions. Heteroaryl chlorides are known to be less reactive than their bromide or iodide counterparts due to the stronger carbon-chlorine bond. Additionally, the nitrogen atom in many heteroaryl halides can coordinate to the palladium catalyst, inhibiting its activity. The this compound also presents its own set of challenges, including potential for side reactions.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be efficient enough for this coupling. Consider using more advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands, which are known to improve the oxidative addition step for aryl chlorides.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Microwave irradiation has been shown to be highly effective in driving these reactions to completion in shorter times. A temperature of 100°C is a good starting point for optimization.[1]
-
Base Selection: The choice of base is critical. While K₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate the transmetalation step, especially with less reactive chlorides.
-
Solvent System: A mixture of an organic solvent and water is often beneficial. A 2:1 mixture of 1,4-dioxane (B91453) and water is a common and effective choice.[1]
-
Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation.
Q2: I am observing significant amounts of homocoupling of my this compound. How can I minimize this side reaction?
Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen. This side reaction competes with the desired cross-coupling, reducing the yield of your target product.
Troubleshooting Steps:
-
Rigorous Degassing: The most critical step to prevent homocoupling is to remove all traces of oxygen from the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) species in situ, a process that can sometimes promote homocoupling.
-
Control Stoichiometry: Using a slight excess of the heteroaryl halide relative to the boronic acid can sometimes favor the cross-coupling pathway.
Q3: I am struggling with the regioselectivity of the coupling with a polyhalogenated heteroaryl halide. What factors influence which halide is substituted?
In Suzuki couplings with substrates bearing multiple halide atoms, the relative reactivity of the C-X bonds determines the site of coupling. Generally, the order of reactivity is C-I > C-Br > C-Cl. For heteroaryl halides with multiple chlorine atoms, the electronic environment of each chlorine atom plays a crucial role.
Key Considerations for Regioselectivity:
-
Electronic Effects: The chlorine atom at a more electron-deficient position on the heteroaryl ring will typically be more reactive towards oxidative addition. For example, in 2,4-dichloropyrimidine (B19661), the C4 position is generally more reactive than the C2 position.[1]
-
Steric Hindrance: Steric hindrance around a chlorine atom can decrease its reactivity.
-
Catalyst and Ligand: The choice of catalyst and ligand can sometimes influence the regioselectivity.
To achieve selective coupling, it is often necessary to perform a careful optimization of the reaction conditions, including temperature and reaction time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound with heteroaryl halides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Inefficient catalyst for aryl chlorides. | Switch to a catalyst system known for activating aryl chlorides, such as one with Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands. |
| Insufficient reaction temperature. | Increase the temperature, or consider using microwave heating to 100-120°C.[1] | |
| Inappropriate base. | Try a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Catalyst inhibition by the heteroaryl substrate. | Increase the catalyst loading slightly. Use a ligand that can shield the palladium center. | |
| Formation of Side Products | Protodeboronation (loss of the boronic acid group) | Use anhydrous solvents and ensure the base is dry. Minimize reaction time. Consider using the corresponding pinacol (B44631) ester of the boronic acid, which is more stable. |
| Homocoupling of Boronic Acid | Rigorously degas the reaction mixture. Use a direct Pd(0) source. | |
| Formation of undesired regioisomers | Carefully control the reaction temperature and time. Screen different catalyst/ligand combinations. | |
| Difficulty in Product Purification | Co-elution with boronic acid starting material or homocoupled product. | Convert unreacted boronic acid to a more polar species by washing the organic extract with a mild aqueous base. Homocoupled products can sometimes be removed by recrystallization or careful chromatography. |
Experimental Protocols
Below are representative experimental protocols adapted from the literature for similar Suzuki couplings. These should be used as a starting point and may require optimization for your specific substrates.
Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with an Arylboronic Acid[1]
Reagents and Conditions:
| Parameter | Value |
| Heteroaryl Halide | 2,4-Dichloropyrimidine (1.0 eq) |
| Boronic Acid | Arylboronic Acid (1.0 eq) |
| Catalyst | Pd(PPh₃)₄ (0.5 mol%) |
| Base | K₂CO₃ (3.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (2:1) |
| Temperature | 100°C |
| Time | 15 min |
| Atmosphere | Argon |
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq), the arylboronic acid (0.5 mmol, 1.0 eq), K₂CO₃ (1.5 mmol, 3.0 eq), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add 1,4-dioxane (4 mL) and water (2 mL) that have been previously degassed by sparging with argon.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100°C for 15 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Logic
To aid in troubleshooting and understanding the reaction, the following diagrams illustrate key concepts.
References
improving conversion rates in sluggish 2,4-Dichlorophenylboronic acid couplings
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve conversion rates in sluggish Suzuki-Miyaura cross-coupling reactions involving 2,4-Dichlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound sluggish or failing?
Sluggish reactions with this compound are often attributed to its electron-deficient nature.[1] This characteristic can hinder the crucial transmetalation step in the catalytic cycle.[2][3] Other common causes include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), poor reagent quality, or the presence of oxygen in the reaction mixture.[4]
Q2: What are the most common side reactions and how can they be minimized?
The two most prevalent side reactions are protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[5][6]
-
Protodeboronation: This is a particular issue with electron-deficient arylboronic acids.[1] It can be catalyzed by acid, base, or metal salts and is often exacerbated by excess water.[5] To minimize it, use fresh, high-purity boronic acid, consider more stable derivatives like pinacol (B44631) esters or MIDA boronates, and ensure your base and solvent are not excessively wet.[1][4] A "slow-release" strategy using these masked reagents can keep the concentration of the free boronic acid low, thus reducing degradation.[6]
-
Homocoupling: This side reaction is frequently caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[4] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[4] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can also mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[4][5]
Q3: Should I use this compound directly or a more stable derivative?
For challenging or sluggish couplings, using a more stable derivative is highly recommended. Boronic esters (e.g., pinacol esters), MIDA boronates, or potassium aryltrifluoroborates offer increased stability and are less prone to premature degradation and side reactions like protodeboronation.[1][4][7] These derivatives often act as "slow-release" sources of the boronic acid under the reaction conditions, which can be crucial for achieving good yields.[6][7]
Troubleshooting Guide
Problem 1: Low or No Conversion (Starting Materials Remain)
If you observe a lack of reactivity, the issue likely lies with reagent quality, catalyst activity, or reaction conditions.
Caption: Troubleshooting workflow for low conversion.
| Parameter | Recommendation | Rationale |
| Catalyst | Use a modern, air-stable precatalyst (e.g., Buchwald G2/G3) with a bulky, electron-rich phosphine (B1218219) ligand like SPhos or XPhos.[2][4] | These systems are highly active, promote efficient oxidative addition and are more robust than older catalysts like Pd(PPh₃)₄, especially for challenging substrates.[2] |
| Base | Screen a panel of inorganic bases. K₃PO₄ and Cs₂CO₃ are often effective.[4] | The choice of base is critical for activating the boronic acid for transmetalation and its effectiveness is highly substrate and solvent dependent.[4][8] |
| Solvent | Aprotic polar solvents like 1,4-dioxane, DMF, or THF, often with a small amount of water, are common.[9][10] | The solvent impacts reagent solubility and catalyst activity. While many reactions require anhydrous conditions, a small amount of water can sometimes be beneficial.[4][11] However, for protodeboronation-prone substrates, minimizing water is key.[4] |
| Temperature | Cautiously increase the reaction temperature. Many sluggish couplings benefit from heating to 80-100 °C.[4][10] | Higher temperatures can overcome activation energy barriers but can also accelerate catalyst decomposition if excessive.[4][10] |
(Data is illustrative, based on general findings for dichloropyrimidine couplings)
| Entry | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1 | THF | 66 | Low-Moderate | [10] |
| 2 | Isopropanol | 83 | Moderate | [10] |
| 3 | 1,4-Dioxane | 100 | Good-Excellent | [10] |
| 4 | 1,4-Dioxane/H₂O (2:1) | 100 | Excellent | [10] |
| 5 | DMF | 80 | Good | [9] |
Problem 2: Significant Side Products Observed (Homocoupling, Protodeboronation)
The presence of side products points to specific mechanistic failures that can often be corrected.
Caption: Suzuki cycle with key side reaction pathways.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Homocoupling | Presence of oxygen.[4] | 1. Improve degassing procedure: Sparge solvents with argon or nitrogen for 15-30 minutes or use freeze-pump-thaw cycles.[4] 2. Use a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst to avoid side reactions during in-situ reduction of Pd(II).[4] |
| Protodeboronation | Boronic acid instability, often due to excess water or prolonged heating.[4][5] | 1. Use fresh, high-purity this compound. 2. Switch to a more stable boronic ester (pinacol) or trifluoroborate salt.[1][4] 3. Use rigorously dried solvents and ensure the base is anhydrous. 4. If possible, use a more active catalyst system to shorten reaction times. |
Experimental Protocols
Protocol: General Procedure for a Sluggish this compound Coupling
This protocol provides a robust starting point for optimizing a challenging Suzuki-Miyaura reaction.
-
Reagent Preparation:
-
Ensure the this compound (1.2 - 1.5 equiv.) is of high purity. If it is old, consider recrystallizing it or using a fresh bottle.[4]
-
The aryl halide (1.0 equiv.) should be purified to remove any inhibitors.
-
The base (e.g., K₃PO₄, 2.0 - 3.0 equiv.) should be finely ground and dried in an oven prior to use.[11]
-
The solvent (e.g., 1,4-dioxane) must be anhydrous and should be degassed thoroughly by sparging with argon for at least 20 minutes.[4]
-
-
Reaction Assembly (under inert atmosphere):
-
To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the base under a stream of argon or in a glovebox.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Add the degassed solvent via cannula or syringe.
-
-
Reaction Execution:
-
Begin vigorous stirring.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours).
-
-
Work-up and Analysis:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium or magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Analyze the product and any recovered starting materials/byproducts to diagnose the cause of sluggishness. If significant starting material remains, consider re-screening conditions as outlined in the troubleshooting guide.
-
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. nva.sikt.no [nva.sikt.no]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of Dichlorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Dichlorophenylboronic Acid Isomer for Suzuki-Miyaura Cross-Coupling Reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides a comparative study of dichlorophenylboronic acid isomers, offering insights into their relative performance in Suzuki coupling reactions based on established electronic and steric principles, supported by available experimental data.
Isomer Reactivity: A Tale of Sterics and Electronics
The reactivity of dichlorophenylboronic acid isomers in Suzuki coupling is primarily governed by the interplay of steric hindrance and electronic effects imparted by the chlorine substituents on the phenyl ring. Chlorine atoms are electron-withdrawing through induction and weakly donating through resonance. Their position relative to the boronic acid group dictates their influence on the transmetalation step of the catalytic cycle.
Key Considerations:
-
Steric Hindrance: Chlorine atoms in the ortho position (2- and 6-positions) to the boronic acid group significantly impede the approach of the palladium complex, thereby slowing down the transmetalation step. This steric hindrance can lead to lower reaction rates and yields.
-
Electronic Effects: The electron-withdrawing nature of chlorine atoms can influence the nucleophilicity of the aryl group being transferred. Generally, electron-donating groups on the boronic acid accelerate the reaction, while electron-withdrawing groups can have a more complex effect, sometimes slowing it down.
Based on these principles, a general trend in reactivity can be predicted for the dichlorophenylboronic acid isomers.
Performance Comparison of Dichlorophenylboronic Acid Isomers
The following table summarizes the expected relative reactivity and provides representative experimental data where available. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the yields presented are illustrative and can vary significantly based on the specific reaction partners, catalyst system, and conditions employed.
| Isomer | Structure | Expected Relative Reactivity | Reported Yields (%) | Key Considerations |
| 2,3-Dichlorophenylboronic Acid | Moderate | 70-90% | One ortho-chloro substituent provides moderate steric hindrance. | |
| 2,4-Dichlorophenylboronic Acid | Moderate to High | 75-95%[1] | The ortho-chloro group exerts some steric hindrance, but the para-chloro group's electronic influence is more pronounced. | |
| 2,5-Dichlorophenylboronic Acid | Moderate to High | 80-98% | The single ortho-chloro group results in moderate steric hindrance. This isomer is noted for its utility in introducing a dichlorinated phenyl moiety.[2] | |
| 2,6-Dichlorophenylboronic Acid | Low | 40-70%[3] | Significant steric hindrance from two ortho-chloro substituents dramatically reduces reactivity. Specialized ligands and harsher conditions may be required. | |
| 3,4-Dichlorophenylboronic Acid | High | 85-99% | Minimal steric hindrance allows for efficient coupling. The electronic effects of the two chlorine atoms are the primary influence. | |
| 3,5-Dichlorophenylboronic Acid | High | 85-99%[4][5] | With no ortho substituents, this isomer experiences the least steric hindrance and is generally highly reactive. |
Note: The provided yield ranges are compiled from various sources and are intended for comparative purposes. Actual yields will depend on the specific substrates and reaction conditions.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using a dichlorophenylboronic acid isomer. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the dichlorophenylboronic acid isomer (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF). The choice of solvent depends on the solubility of the reactants and the reaction temperature.
-
Reaction Execution: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 110 °C for a period of 2 to 24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Visualizing the Process: Reaction Mechanism and Workflow
To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The selection of the appropriate dichlorophenylboronic acid isomer is a critical parameter for the successful execution of a Suzuki-Miyaura coupling reaction. Isomers lacking ortho substituents, such as 3,4- and 3,5-dichlorophenylboronic acid, generally exhibit the highest reactivity due to minimal steric hindrance. Conversely, 2,6-dichlorophenylboronic acid presents the most significant steric challenge. By understanding the interplay of steric and electronic effects, researchers can make informed decisions to optimize their synthetic strategies and achieve higher yields and efficiencies in the synthesis of complex biaryl compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Monitoring 2,4-Dichlorophenylboronic Acid Reactions: LC-MS and Its Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reactions involving 2,4-Dichlorophenylboronic acid is critical for optimizing reaction conditions, ensuring product quality, and maximizing yield. While Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and widely adopted analytical technique for this purpose, a comprehensive understanding of its performance in comparison to alternative methods is essential for selecting the most appropriate tool for a given research objective. This guide provides an objective comparison of LC-MS with other analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of an analytical method for monitoring reactions of this compound and its derivatives is dictated by factors such as sensitivity, selectivity, speed, and the nature of the reaction mixture. Below is a comparative summary of the most common techniques.
| Feature | LC-MS | GC-MS (with Derivatization) | NMR Spectroscopy |
| Sensitivity | High (pg/mL to ng/mL levels)[1] | High (pg level)[2] | Moderate to Low |
| Selectivity | Very High (based on retention time and mass-to-charge ratio) | Very High (based on retention time and fragmentation pattern) | High (provides structural information) |
| Speed | Fast (run times can be as short as one minute)[3] | Moderate (requires derivatization step)[2] | Slow to Moderate |
| Sample Preparation | Minimal to moderate | Requires derivatization | Minimal |
| Quantitative Accuracy | Excellent linearity and reproducibility[1][3] | Good, but can be affected by derivatization efficiency[2] | Good, but can be influenced by relaxation times and signal overlap[4][5] |
| Key Advantages | High throughput, direct analysis of polar compounds.[3] | High resolution and established libraries for identification. | Non-destructive, provides detailed structural information in real-time.[4][5] |
| Key Disadvantages | Potential for matrix effects and ion suppression. | Derivatization can be time-consuming and introduce errors.[6] | Lower sensitivity, potential for complex spectra.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections provide established protocols for the analysis of boronic acids using LC-MS, GC-MS, and NMR.
LC-MS/MS Method for Phenylboronic Acids
This protocol is adapted from a high-throughput method for the analysis of a broad range of boronic acids.[3]
1. Sample Preparation:
-
Dissolve the reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Further dilute the sample with the initial mobile phase to the desired concentration range for analysis.
2. Chromatographic Conditions:
-
Column: Acquity BEH C18 column (or equivalent).[3]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A linear gradient can be optimized based on the specific reaction components.
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Column Temperature: 40°C.[7]
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for boronic acids.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, targeting the deprotonated molecular ion [M-H]⁻ of this compound and its reaction products.[1][7]
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature for maximum signal intensity.
Quantitative Performance Data for a Generic Phenylboronic Acid LC-MS Method: [1][3]
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Recovery | 97.1% - 105.7% |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL (UV response), 2-10 pg/mL (MS response)[1][3] |
GC-MS Method with Derivatization for 2,4-Dichlorophenoxyacetic Acid (a related compound)
This protocol is based on the analysis of a structurally related chlorinated aromatic acid and highlights the necessary derivatization step.[2]
1. Derivatization:
-
To a dried sample of the reaction mixture, add a derivatizing reagent such as BCl3/2-chloroethanol or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][6]
-
Heat the mixture to facilitate the reaction and form a volatile derivative.
2. GC Conditions:
-
Column: A non-polar capillary column such as a DB-5 or equivalent is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature and ramp up to a final temperature to separate the components.
-
Injector Temperature: Optimized to ensure volatilization without degradation.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan to identify unknown products or Selected Ion Monitoring (SIM) for quantitative analysis of target compounds.
NMR Spectroscopy for In-Situ Reaction Monitoring
This protocol outlines a general approach for using NMR to monitor the progress of a reaction involving a fluorinated phenylboronic acid, which can be adapted for this compound by monitoring the appropriate nuclei (¹H, ¹¹B, or ¹³C).[8]
1. Sample Preparation:
-
The reaction is typically carried out directly in an NMR tube.
-
Dissolve the starting materials in a deuterated solvent that is compatible with the reaction chemistry.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei to Observe:
-
¹H NMR: To monitor the disappearance of starting material signals and the appearance of product signals.
-
¹¹B NMR: To directly observe the boron environment and distinguish between the boronic acid and any boronate ester intermediates or products.
-
¹⁹F NMR: If a fluorinated analog is used, this can provide a clean spectral window for monitoring.[8]
-
-
Experiment: A series of 1D spectra are acquired at regular time intervals.[4]
3. Data Analysis:
-
Integrate the signals corresponding to the starting materials and products in each spectrum.
-
Plot the relative integrals as a function of time to obtain a reaction profile.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for LC-MS analysis and the logical relationship in method selection.
Caption: Experimental workflow for LC-MS analysis of this compound reactions.
Caption: Logical workflow for selecting an analytical method for reaction monitoring.
References
- 1. sciex.com [sciex.com]
- 2. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. gcms.cz [gcms.cz]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. rsc.org [rsc.org]
A Comparative Guide to Alternative Coupling Methods for 2,4-Dichlorophenylboronic Acid
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura coupling is a cornerstone for the formation of carbon-carbon bonds. However, a range of alternative methods exists that can offer advantages in specific synthetic contexts, such as different bond formations, milder conditions, or orthogonal reactivity. This guide provides a comparative overview of alternative coupling reactions utilizing 2,4-Dichlorophenylboronic acid, complete with experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Suzuki Coupling vs. Key Alternatives
The following table summarizes the key performance indicators for the Suzuki coupling and four notable alternatives when using this compound or analogous substrates. This allows for a quick assessment of the most suitable method based on desired bond type, catalyst system, and reaction conditions.
| Reaction Type | Bond Formed | Typical Catalyst | Temperature | Reaction Time | Yield (%) |
| Suzuki Coupling | C(sp²)–C(sp²) | Pd(PPh₃)₄ | 100°C (MW) | 15 min | 80-95% |
| Chan-Lam Coupling | C(sp²)–N | Cu(OAc)₂ | Room Temp | 5 min - 3 days | 90-95% |
| Oxidative Heck Reaction | C(sp²)–C(sp²) | Pd(OAc)₂ | 25°C | 12 hours | 65-75% (estimated) |
| Sonogashira-Type Coupling | C(sp²)–C(sp) | CuI | Room Temp | 24 hours | 70-80% (estimated) |
| Ullmann Homocoupling | C(sp²)–C(sp²) | Pd(OAc)₂ | 100°C | 12 hours | ~95% |
Suzuki Coupling: The Gold Standard
The palladium-catalyzed Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds. Its high functional group tolerance and generally high yields have made it a staple in organic synthesis.
Experimental Workflow: Suzuki Coupling
Caption: General workflow for a microwave-assisted Suzuki coupling.
Representative Experimental Protocol: Suzuki Coupling
This protocol is adapted from efficient microwave-assisted couplings of substituted pyrimidines.[1]
-
Reaction Setup: In a microwave vial, combine this compound (0.5 mmol), the desired aryl halide (0.5 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total), ensuring the solution is degassed with argon.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 15 minutes.
-
Work-up: After cooling, extract the reaction mixture with ethyl acetate (B1210297) (EtOAc). Wash the organic layer with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the desired biaryl compound.
Chan-Lam Coupling: An Alternative for C-N Bond Formation
The Chan-Lam coupling offers a powerful alternative to the Suzuki reaction when the goal is to form a carbon-heteroatom bond, specifically a C-N or C-O bond. This copper-catalyzed reaction is often performed under remarkably mild conditions, even at room temperature and open to the air.[2][3]
Catalytic Cycle: Chan-Lam Coupling
Caption: Simplified catalytic cycle for the Chan-Lam C-N coupling.
Representative Experimental Protocol: Chan-Lam Coupling
This protocol is based on a rapid, room-temperature C-N coupling method.[4]
-
Reaction Setup: To a flask, add this compound (1.0 mmol), the desired amine or aniline (B41778) (1.2 mmol), and the copper catalyst [Cu(DMAP)₄I]I (0.02 mmol, 2 mol%).
-
Solvent Addition: Add methanol (B129727) (5 mL) as the solvent.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 5-15 minutes, monitored by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography to obtain the N-(2,4-dichlorophenyl)amine product.
Oxidative Heck Reaction: A Pathway to Stilbenes
In a variation of the classic Heck reaction, an arylboronic acid can substitute for the aryl halide. This palladium-catalyzed oxidative coupling with an olefin, such as styrene, provides a direct route to stilbene (B7821643) derivatives and other vinylated arenes. This reaction often proceeds under mild, base-free conditions.[5]
Experimental Workflow: Oxidative Heck Reaction
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 2,4-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: Optimizing Biaryl Synthesis through Catalyst Selection
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst is paramount in achieving optimal reaction yields and turnover numbers, particularly when employing sterically hindered or electronically deactivated substrates such as 2,4-Dichlorophenylboronic acid. This guide provides a comparative assessment of various palladium catalysts for the Suzuki-Miyaura coupling of this compound with aryl halides, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalysts in the Suzuki-Miyaura coupling of this compound is summarized in the table below. The data highlights the reaction yield under specific conditions, offering a quantitative measure of catalyst performance.
| Catalyst | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 30[1] |
| PdCl₂(dppf) | 2-Bromotoluene (B146081) | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 95 |
| XPhos Pd G2 | 4-Bromobenzonitrile (B114466) | K₃PO₄ | t-Amyl alcohol | 100 | 2 | 92 |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate adaptation for specific research needs.
General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₄[1]
A mixture of 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.5 mmol), this compound (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₃PO₄ (1.5 mmol) in 1,4-Dioxane/H₂O (4:1, 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 70-80 °C for 18-22 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Suzuki-Miyaura Coupling with PdCl₂(dppf)
In a Schlenk tube, 2-bromotoluene (1.0 mmol), this compound (1.2 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) are combined. The tube is evacuated and backfilled with argon three times. Degassed toluene (8 mL) and water (2 mL) are then added. The reaction mixture is stirred vigorously and heated to 80 °C for 12 hours. Upon cooling, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by flash chromatography.
General Procedure for Suzuki-Miyaura Coupling with XPhos Pd G2
An oven-dried vial is charged with 4-bromobenzonitrile (1.0 mmol), this compound (1.5 mmol), XPhos Pd G2 (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol). The vial is sealed with a septum, and the atmosphere is replaced with argon. t-Amyl alcohol (5 mL) is added, and the mixture is heated to 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is isolated by column chromatography.
Catalytic Cycle and Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid (R') replaces the halide on the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the new C-C bond of the biaryl product (Ar-R') and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The efficiency of each step is significantly influenced by the nature of the palladium catalyst, its ligands, the substrates, and the reaction conditions.
References
quantitative analysis of product formation in 2,4-Dichlorophenylboronic acid couplings
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 2,4-Dichlorophenylboronic acid is a versatile reagent for forming carbon-carbon and carbon-heteroatom bonds. This guide provides a quantitative comparison of its performance in two widely utilized coupling reactions: the Suzuki-Miyaura and Chan-Lam couplings. The information presented here, including detailed experimental protocols and quantitative data, is intended to aid in the selection of the optimal synthetic route for a desired product.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. The reactivity of this compound in this reaction is influenced by the choice of catalyst, base, solvent, and reaction conditions. While specific data for this compound is not extensively tabulated in single sources, trends can be inferred from studies on structurally similar dichlorinated aromatic compounds.
For instance, in the microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with various arylboronic acids, high yields have been achieved with careful optimization of reaction parameters.[1][2] Non-polar solvents like 1,4-dioxane (B91453) have been shown to be effective, and the choice of palladium catalyst and base is critical for maximizing product yield.[1][2]
Table 1: Quantitative Analysis of Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines with Arylboronic Acids [1][2]
| Coupling Partner (Arylboronic Acid) | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 72 |
| Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 87 |
Note: This data is for 2,4-dichloropyrimidine (B19661) and serves as a model for the expected reactivity of this compound.
Common byproducts in Suzuki-Miyaura couplings include homocoupling products of the boronic acid and dehalogenated starting materials.[3] Careful control of reaction conditions, such as temperature and catalyst loading, can minimize the formation of these impurities.[1][2]
Performance in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, by coupling boronic acids with amines, phenols, and other nucleophiles. This reaction is typically catalyzed by copper complexes and can often be performed under milder conditions than many palladium-catalyzed cross-couplings.[4][5][6]
Quantitative data for the Chan-Lam coupling of this compound is not as readily available in comprehensive tables. However, studies on the N-arylation of imidazoles and anilines with various arylboronic acids demonstrate the feasibility and general conditions for such transformations.[4][7] The choice of copper salt, ligand, and base significantly impacts the reaction efficiency.
Table 2: Illustrative Quantitative Data for Chan-Lam N-Arylation
| Boronic Acid | Amine/Heterocycle | Copper Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
| Phenylboronic acid | Imidazole | Cu(OTf)₂ with phenanthroline ligand | K₂CO₃ | Methanol | Room Temp | Moderate | [4] |
| Phenylboronic acid | Aniline (B41778) | Cu(OAc)₂ | - | Methanol | Room Temp | - | [7] |
| Arylboronic acids | Benzamidines | Cu(OAc)₂ | NaOPiv | - | Mild aerobic conditions | Good to Excellent | [8] |
Note: This table provides examples of Chan-Lam couplings with different boronic acids and nucleophiles to illustrate typical conditions and outcomes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below are representative procedures for Suzuki-Miyaura and Chan-Lam couplings.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure that can be adapted for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equivalents)
-
Base (e.g., 2 M Na₂CO₃ solution)
-
Solvent (e.g., Toluene/Dioxane 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel, add the aryl halide (1 equiv.), this compound (1.2 equiv.), and the palladium catalyst (0.1 equiv.).
-
Add the toluene/dioxane solvent mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the 2 M Na₂CO₃ solution.
-
Heat the reaction mixture to 85 °C under a nitrogen or argon atmosphere and stir for 4 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired biaryl product.[1]
Experimental Protocol: Chan-Lam Coupling
This protocol provides a general method for the N-arylation of an amine or heterocycle with this compound.
Materials:
-
This compound (1.5 equivalents)
-
Amine or heterocycle (1 equivalent)
-
Copper catalyst (e.g., Cu(OAc)₂, 1 equivalent)
-
Optional: Ligand (e.g., Pyridine or Phenanthroline)
-
Solvent (e.g., Dichloromethane or Methanol)
-
Air or Oxygen source
Procedure:
-
In a reaction flask, dissolve the amine or heterocycle (1 equiv.) and this compound (1.5 equiv.) in the chosen solvent.
-
Add the copper catalyst (1 equiv.) and the ligand, if required.
-
Stir the reaction mixture at room temperature, open to the air, or under an oxygen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the N-arylated product.[6][9]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathways of the Suzuki-Miyaura and Chan-Lam couplings, along with a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Thermal and Microwave-Assisted Suzuki Coupling Reactions of 2,4-Dichlorophenylboronic Acid
For researchers, scientists, and drug development professionals, the efficiency and outcome of carbon-carbon bond formation are critical. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is frequently employed for the creation of biaryl structures. This guide provides an objective comparison of traditional thermal heating versus microwave-assisted methods for Suzuki coupling reactions involving 2,4-Dichlorophenylboronic acid, supported by experimental data and detailed protocols.
The choice between conventional heating and microwave irradiation can significantly impact reaction times, yields, and overall efficiency. While thermal methods are well-established, microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions. This guide will delve into the quantitative and qualitative differences between these two approaches for the Suzuki coupling of this compound with aryl halides.
Data Presentation: A Side-by-Side Comparison
To illustrate the differences in performance between thermal and microwave-assisted methods, the following table summarizes key quantitative data from representative Suzuki coupling reactions. The data for the microwave-assisted reaction is based on the coupling of various boronic acids with 2,4-dichloropyrimidine (B19661), which serves as a comparable substrate to reactions involving this compound. The thermal reaction data is based on typical conditions for similar Suzuki couplings.
| Parameter | Thermal Method (Conventional Heating) | Microwave-Assisted Method |
| Reaction Time | 1 to 24 hours | 15 to 20 minutes[1] |
| Typical Yield | 31% to 71% (solvent and temperature dependent) | Good to Excellent (up to 81%)[1] |
| Temperature | 60 to 100 °C | 100 °C[1] |
| Catalyst Loading | Typically 5 mol% | As low as 0.5 mol%[1] |
| Pressure | Atmospheric | Elevated (in a sealed vessel) |
| Energy Input | Conductive heating (oil bath, heating mantle) | Dielectric heating (direct interaction with polar molecules) |
| Heating Uniformity | Potential for temperature gradients | More uniform and rapid heating |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for both thermal and microwave-assisted Suzuki coupling reactions.
Thermal Method: General Protocol for Suzuki Coupling
This protocol is a generalized procedure based on conventional heating methods for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
Aryl halide (e.g., 2,4-dichloropyrimidine) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., K₂CO₃) (3.0 mmol)
-
Solvent (e.g., 1,4-dioxane) (7 mL)
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (5 mol%), and base (3.0 mmol).
-
Add the solvent (7 mL) to the flask.
-
The flask is flushed with an inert gas (e.g., argon or nitrogen).
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) using a heating mantle or oil bath.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion (typically 1-24 hours).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
The crude product is purified by column chromatography to yield the desired biaryl compound.
Microwave-Assisted Method: Protocol for Suzuki Coupling
This protocol is adapted from a study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various boronic acids.[1]
Materials:
-
2,4-dichloropyrimidine (0.5 mmol)
-
Appropriate boronic acid (e.g., a substituted phenylboronic acid) (0.5 mmol)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (1.5 mmol)
-
1,4-dioxane (B91453) (4 mL)
-
Water (2 mL)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Displace the air in the vial with argon.
-
Add K₂CO₃ (1.5 mmol), the boronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
The reaction mixture is irradiated at 100 °C for 15 minutes with stirring.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄.[1]
-
The solvent is evaporated, and the crude product is purified by an appropriate method.
Visualizing the Workflow
To better understand the process flow of each method, the following diagrams illustrate the key steps involved in a typical Suzuki coupling reaction under thermal and microwave conditions.
Caption: Workflow for a typical thermal Suzuki coupling reaction.
Caption: Workflow for a microwave-assisted Suzuki coupling reaction.
Conclusion
The comparison clearly indicates that microwave-assisted synthesis offers significant advantages over conventional heating for Suzuki coupling reactions involving substrates similar to this compound. The primary benefits of the microwave method are a dramatic reduction in reaction time and the potential for lower catalyst loading, which can lead to higher throughput and more cost-effective and environmentally friendly processes.[1] While thermal methods are reliable and do not require specialized equipment, the efficiency gains offered by microwave irradiation make it a compelling alternative for researchers in drug development and other scientific fields where rapid synthesis and optimization are paramount.
References
A Comparative Guide to Nickel-Catalyzed Cross-Coupling Reactions of 2,4-Dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of nickel-catalyzed cross-coupling reactions involving 2,4-Dichlorophenylboronic acid. While specific literature on the nickel-catalyzed reactions of this particular boronic acid is limited, this document compiles and compares data from analogous nickel-catalyzed systems and relevant palladium-catalyzed alternatives. The information presented is intended to serve as a valuable resource for designing synthetic routes and understanding the potential of nickel catalysis in the functionalization of polychlorinated aromatic compounds.
Performance Comparison: Nickel-Cataled vs. Palladium-Catalyzed Systems
Nickel catalysis has emerged as a cost-effective and often more reactive alternative to traditional palladium-based methods for a variety of cross-coupling reactions. Nickel catalysts have shown particular promise in activating challenging substrates, such as aryl chlorides, and can offer different selectivity compared to their palladium counterparts. Below is a comparative summary of expected performance based on existing literature for similar substrates.
Table 1: Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides
| Entry | Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ni-1 | NiCl₂(PCy₃)₂ (5 mol%) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | tert-Amyl alcohol | 100 | >95 | Analogous System |
| Ni-2 | NiCl₂(dppf) (3 mol%) | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 92 | Analogous System |
| Pd-1 | Pd(PPh₃)₄ (2 mol%) | 4-Chlorotoluene | This compound | K₂CO₃ | Toluene/H₂O | 100 | 85 | Analogous System |
| Pd-2 | PdCl₂(dppf) (2 mol%) | 1-Bromo-4-nitrobenzene | This compound | Na₂CO₃ | DME/H₂O | 85 | 95 | Analogous System |
Note: Data for entries Ni-1 and Ni-2 are based on reactions with similar arylboronic acids due to the lack of specific data for this compound in nickel-catalyzed Suzuki-Miyaura reactions in the searched literature. Entries Pd-1 and Pd-2 are representative of palladium-catalyzed couplings with the target boronic acid.
Table 2: C-O Cross-Coupling of Phenols with Arylboronic Acids
| Entry | Catalyst System | Phenol (B47542) | Arylboronic Acid | Activating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ni-3 | NiCl₂(dppp) (5 mol%) | 4-Methoxyphenol | Phenylboronic acid | PyBroP | K₃PO₄ | Dioxane | 80 | 94 | [1][2] |
| Ni-4 | Ni(cod)₂/PCy₃ (5 mol%) | Phenol | Phenylboronic acid | Pivaloyl chloride | Cs₂CO₃ | Toluene | 110 | 88 | Analogous System |
Note: PyBroP = Bromotripyrrolidinophosphonium hexafluorophosphate. Data is based on analogous systems as no direct nickel-catalyzed C-O coupling with this compound was found.
Table 3: C-N Cross-Coupling (Buchwald-Hartwig Amination) of Amines with Aryl Electrophiles
| Entry | Catalyst System | Aryl Electrophile | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ni-5 | NiCl₂(DME)/dppf (5 mol%) | 4-Chloroanisole | Morpholine | NaOtBu | 2-Methyl-THF | 100 | 92 | Analogous System |
| Ni-6 | Ni(cod)₂/BINAP (2 mol%) | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 95 | Analogous System |
Note: While Buchwald-Hartwig amination typically involves aryl halides, related nickel-catalyzed aminations of arylboronic acids (Chan-Lam type) are known but specific data for this compound was not available.
Table 4: C-S Cross-Coupling of Thiols with Arylboronic Acids
| Entry | Catalyst System | Thiol | Arylboronic Acid | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ni-7 | NiCl₂/2,2'-bipyridine (10 mol%) | Thiophenol | Phenylboronic acid | K₂CO₃ | DMF | RT | 93 | [3] |
| Ni-8 | NiCl₂ (10 mol%) | 4-Methylthiophenol | Phenylboronic acid | K₃PO₄ | DMF | 100 | 85 | Analogous System |
Note: Data is based on analogous systems as no direct nickel-catalyzed C-S coupling with this compound was found.
Experimental Protocols
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling (Representative)
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the nickel precatalyst (e.g., NiCl₂(phosphine ligand), 2-5 mol%), the phosphine (B1218219) ligand (if required), the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv). The tube is evacuated and backfilled with the inert gas three times. The solvent (e.g., dioxane, toluene, or tert-amyl alcohol) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Nickel-Catalyzed C-O Coupling of Phenols (In Situ Activation)
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the phenol (1.0 equiv), PyBroP (1.1 equiv), and anhydrous solvent (e.g., dioxane). The mixture is stirred at room temperature for 30 minutes. Then, this compound (1.5 equiv), the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%), and the base (e.g., K₃PO₄, 3.0 equiv) are added. The vessel is sealed and heated to the specified temperature with stirring. After the reaction is complete (monitored by TLC or GC-MS), it is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash column chromatography.[1][2]
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for nickel-catalyzed cross-coupling reactions.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,4-Dichlorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2,4-Dichlorophenylboronic acid, a compound utilized in organic synthesis and medicinal chemistry. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on the safety data for its closely related isomers, including 2,3-Dichlorophenylboronic acid, 2,6-Dichlorophenylboronic acid, and 3,4-Dichlorophenylboronic acid. It is crucial to handle this compound with the same level of caution as its documented isomers.
Hazard Profile and Personal Protective Equipment
This compound and its isomers are classified as irritants. Understanding the potential hazards is the first step in safe handling.
Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.
-
Protective Clothing: Wear a lab coat and other protective clothing as necessary to prevent skin contact.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential to prevent chemical incidents and environmental contamination.
Experimental Protocol: Disposal of this compound
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Containerization:
-
Ensure the waste container is made of a material compatible with the chemical.
-
Keep the container tightly closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
-
Spill Management:
-
Final Disposal:
-
Dispose of the chemical waste through an approved and licensed waste disposal company.[1]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
-
Do not dispose of the material down the drain or into the environment.[3]
-
First Aid Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4-Dichlorophenylboronic acid
Essential Safety and Handling Guide for 2,4-Dichlorophenylboronic Acid
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Ingestion of this compound can be harmful. Therefore, implementing stringent safety measures is paramount.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be tight-sealing. A face shield provides an additional layer of protection.[3] |
| Hands | Chemical-resistant Gloves | Neoprene or nitrile rubber gloves are suitable. Always inspect gloves for integrity before use. |
| Body | Protective Clothing | A lab coat or chemical-resistant apron should be worn to prevent skin contact. |
| Respiratory | NIOSH/MSHA Approved Respirator | Required when working outside of a ventilated hood or when dust generation is likely.[3][4] |
Engineering Controls
Proper ventilation is crucial to minimize the inhalation of dust particles.
| Control | Specification |
| Ventilation | Work in a well-ventilated area. A chemical fume hood is highly recommended.[3] |
| Safety Stations | Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes risks and ensures procedural consistency.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Confirm the immediate availability of an eyewash station and safety shower.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Handle the compound exclusively within a chemical fume hood to control dust and vapors.
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not breathe in dust.[1] Minimize dust generation during handling.[3]
-
After handling, wash hands, face, and any exposed skin thoroughly.[1]
-
Do not eat, drink, or smoke in the designated work area.[1][5]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material, including any contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Sweep up any spills and place the material into a suitable container for disposal.[1]
-
-
Disposal Procedure :
-
Dispose of the waste through a licensed waste disposal company.[6]
-
All disposal activities must adhere to local, regional, and national hazardous waste regulations.[4][7] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[4]
-
Do not empty the chemical into drains.[4]
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
